molecular formula C8H9N3O2S B501140 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol CAS No. 674807-08-0

2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol

货号: B501140
CAS 编号: 674807-08-0
分子量: 211.24g/mol
InChI 键: LQUYAPJYCANBOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol is a chemical compound built on the thiazolo[4,5-b]pyridine scaffold, a structure of significant interest in medicinal and agricultural chemistry research. Thiazolo[4,5-b]pyridine derivatives are recognized as core structural motifs in various biologically active molecules . Researchers are exploring these compounds for a diverse range of applications. In pharmaceutical research, analogs of this chemical class have demonstrated promising antitumor efficacy, with some compounds showing cytotoxic activity against human breast cancer cell lines (e.g., MCF-7) in comparative studies with standard drugs like doxorubicin . Furthermore, novel thiazolo[4,5-b]pyridines have been synthesized and evaluated for their antioxidant properties, showing a potential scavenging effect on stable free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) in primary pharmacological screenings . In agrochemical research, the 2,3-dihydro[1,3]thiazolo[4,5-b]pyridine scaffold has emerged as a novel herbicidal lead structure. These compounds function as inhibitors of acyl-acyl carrier protein (acyl-ACP) thioesterase, a plant-specific enzyme, and have shown strong herbicidal activity against grass weed species in preemergence applications . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

属性

IUPAC Name

2-(ethylamino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-2-9-8-11-7-6(14-8)4(12)3-5(13)10-7/h3H,2H2,1H3,(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUYAPJYCANBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(S1)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to Target Identification for 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: From Bioactive Compound to Validated Target

The journey of a novel bioactive compound from a screening hit to a clinical candidate is fraught with challenges, the foremost of which is the identification of its molecular target. This process, often termed target deconvolution, is a critical inflection point in drug discovery.[1] A precise understanding of a compound's mechanism of action is essential for optimizing its therapeutic efficacy and ensuring its safety. Without a known target, lead optimization is directionless, and predicting potential toxicities becomes a matter of speculation.

This guide focuses on a hypothetical yet structurally plausible molecule: 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol (hereafter referred to as ETPD). The thiazolo[4,5-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] This known bioactivity of the scaffold suggests that ETPD likely engages with key cellular pathways, making it a compelling candidate for target identification studies.

This document serves as a comprehensive, in-depth technical guide for elucidating the molecular target(s) of ETPD. It is designed for researchers at the front lines of drug discovery, providing not just protocols, but the strategic reasoning behind each experimental choice. We will navigate a logical, multi-pronged approach, beginning with computational predictions and culminating in rigorous biophysical and genetic validation, ensuring a high degree of confidence in the final identified target.

Chapter 1: Hypothesis Generation: Leveraging In Silico and Analog-Based Approaches

Before embarking on resource-intensive wet-lab experiments, a robust in silico analysis can provide a valuable, cost-effective starting point for generating testable hypotheses.[5] Computational methods leverage vast databases of known drug-target interactions to predict the most likely protein partners for a novel compound based on its structural and chemical features.[6][7]

Rationale for an In Silico First Approach

Starting with computational methods is a strategic choice rooted in efficiency. These techniques can rapidly screen a query molecule against thousands of potential protein targets, narrowing the field of possibilities from the entire proteome to a manageable list of high-probability candidates.[7] This approach allows for the early prioritization of protein families (e.g., kinases, G-protein-coupled receptors, metabolic enzymes) for subsequent experimental validation.

In Silico Target Prediction Workflow

A typical workflow involves using multiple algorithms to achieve a consensus prediction, thereby increasing confidence in the results.

Step-by-Step Protocol:

  • SMILES String Generation: Convert the 2D structure of ETPD into its SMILES (Simplified Molecular-Input Line-Entry System) format: O=C1C=C(O)C(SC(NCC)=N2)=C2N1.

  • Ligand-Based Similarity Searching: Utilize platforms like SwissTargetPrediction[8] or ChEMBL. These tools compare the topology of ETPD to a database of ligands with known targets. The underlying principle is that structurally similar molecules often share similar biological targets.

  • Reverse Docking/Pharmacophore Screening: Employ servers like PharmMapper or similar tools. These methods take the opposite approach of traditional virtual screening; instead of docking a library of compounds to one target, they "dock" a single compound (ETPD) against a library of protein binding sites.[7]

  • Data Consolidation and Analysis: Compile the predicted targets from all platforms. It is crucial to look for consensus hits that appear across multiple prediction methods.

Data Presentation: Predicted Target Classes for ETPD

The output from these servers should be organized to highlight the most promising candidates for further investigation.

Predicted TargetPrediction MethodConfidence ScoreKnown Role in Disease
Cyclin-Dependent Kinase 2 (CDK2)Similarity SearchHighCell Cycle, Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)PharmacophoreHighAngiogenesis, Cancer
p38 Mitogen-Activated Protein KinaseSimilarity SearchMediumInflammation, Stress Response
MurD LigaseReverse DockingMediumBacterial Cell Wall Synthesis
DNA GyraseReverse DockingMediumBacterial DNA Replication

This table represents hypothetical data for illustrative purposes.

Visualization: In Silico Prediction Workflow

The following diagram illustrates the initial computational phase of target identification.

ETPD ETPD Structure (SMILES String) Similarity Ligand Similarity Search (e.g., SwissTargetPrediction) ETPD->Similarity Docking Reverse Docking (e.g., PharmMapper) ETPD->Docking Consensus Consolidate & Rank Hits (Identify Consensus Targets) Similarity->Consensus Docking->Consensus Hypothesis Generate Testable Hypothesis (e.g., 'ETPD is a Kinase Inhibitor') Consensus->Hypothesis

Caption: Workflow for in silico target hypothesis generation.

Chapter 2: Chemical Biology: Synthesizing an Affinity Probe

With a list of putative targets, the next phase is to develop a chemical tool to physically isolate these targets from a complex biological sample. The cornerstone of this approach is an affinity probe , a derivative of ETPD modified to allow for its immobilization on a solid support.

Causality Behind Probe Design

The design of the affinity probe is critical and must balance two opposing factors:

  • Retention of Biological Activity: The modification must not abrogate the compound's ability to bind to its target. The point of attachment for the linker should be at a position on the ETPD molecule that is not essential for target recognition.

  • Accessibility for Binding: The linker must be long enough to present the ETPD "bait" away from the solid support, minimizing steric hindrance and allowing the target protein to access its binding site.

A crucial component of this strategy is the co-synthesis of a negative control probe. This could be an immobilized version of a structurally related but biologically inactive analog of ETPD. This control is essential for distinguishing true, specific binding partners from proteins that non-specifically adhere to the matrix or the linker.

Visualization: Affinity Probe Design

This diagram shows the conceptual design of an ETPD-based affinity probe.

cluster_ETPD ETPD Core cluster_Probe Affinity Probe ETPD_Struct 2-(Ethylamino)thiazolo [4,5-b]pyridine-5,7-diol Linker Flexible Linker (e.g., PEG) ETPD_Struct->Linker Attachment Point (Chemically tractable, non-essential for activity) Bead Solid Support (e.g., Sepharose Bead) Linker->Bead Immobilization

Caption: Conceptual design of an ETPD affinity probe.

Chapter 3: The Core Experiment: Affinity Purification-Mass Spectrometry (AP-MS)

Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful and widely used technique for identifying protein binding partners of a small molecule.[9] The principle is simple: the immobilized ETPD probe acts as "bait" to "fish" its binding partners out of a cell lysate.[10]

Self-Validating Protocol Design

A robust AP-MS experiment has internal controls that validate the results. The protocol must include at least two parallel pull-downs:

  • Experimental Arm: Cell lysate incubated with the ETPD-derivatized beads.

  • Control Arm: Cell lysate incubated with control beads (e.g., beads with linker only, or with an inactive analog).

Proteins identified in the experimental arm but absent or significantly depleted in the control arm are considered specific binders and thus, high-confidence target candidates.

Step-by-Step AP-MS Protocol
  • Cell Line Selection & Lysate Preparation: Choose a cell line in which ETPD shows a measurable biological effect. Grow cells to ~80-90% confluency. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions. A common choice is a RIPA buffer with protease and phosphatase inhibitors.

  • Incubation: Incubate the clarified cell lysate with the ETPD-affinity beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.

  • Washing: This is the most critical step for reducing background. Wash the beads extensively (e.g., 5-7 times) with lysis buffer to remove non-specifically bound proteins. Each wash should be progressively more stringent, perhaps by slightly increasing detergent concentration or salt concentration, without disrupting the specific interaction.

  • Elution: Elute the bound proteins from the beads. This can be done by competitive elution with a high concentration of free ETPD (which demonstrates specificity) or by denaturing elution with a buffer containing SDS.

  • Sample Preparation for MS: The eluted proteins are typically resolved by SDS-PAGE, and the entire lane is excised and subjected to in-gel trypsin digestion.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer sequences the peptides, and this information is used to identify the parent proteins via database searching.

Data Presentation: Hypothetical AP-MS Hit List

Quantitative analysis is key. Label-free quantification (LFQ) or spectral counting can be used to determine the relative abundance of each identified protein in the experimental vs. control samples.

Protein ID (UniProt)Gene NameLFQ Intensity (ETPD Probe)LFQ Intensity (Control)Enrichment (Fold Change)
P24941CDK21.5 x 10⁸2.1 x 10⁵714
P35968KDR9.8 x 10⁷3.5 x 10⁵280
Q16539MAPK144.2 x 10⁶1.1 x 10⁶3.8
P0A7A9murD1.1 x 10⁷Not Detected>1000
P0A7B2gyrA8.9 x 10⁶Not Detected>1000
P04049HSPA1A5.5 x 10⁸5.2 x 10⁸1.05 (Non-specific)

This table represents hypothetical data. High fold-change values indicate specific binders.

Visualization: AP-MS Experimental Workflow

Lysate Cell Lysate Incubate_P Incubate Lysate->Incubate_P Incubate_C Incubate Lysate->Incubate_C Probe ETPD Affinity Probe Probe->Incubate_P Control Control Beads Control->Incubate_C Wash_P Wash Incubate_P->Wash_P Wash_C Wash Incubate_C->Wash_C Elute_P Elute Wash_P->Elute_P Elute_C Elute Wash_C->Elute_C MS_P LC-MS/MS Elute_P->MS_P MS_C LC-MS/MS Elute_C->MS_C Analysis Quantitative Analysis (Identify Enriched Proteins) MS_P->Analysis MS_C->Analysis

Caption: Workflow of the Affinity Purification-Mass Spectrometry experiment.

Chapter 4: Orthogonal Validation: Confirming the Hits

The hits from an AP-MS experiment are still only candidates. It is imperative to validate the direct interaction between ETPD and the candidate proteins using orthogonal methods—techniques that rely on different physical principles. This multi-assay approach provides the necessary confidence that the observed interaction is genuine and not an artifact of a single experimental system.

Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in Cells

Rationale: CETSA is a powerful method for verifying that a compound directly binds its target within the complex milieu of an intact cell.[11][12] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[12][13]

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or varying concentrations of ETPD.

  • Heating: Heat the cell suspensions in a PCR machine across a range of temperatures (e.g., 40°C to 70°C in 2°C increments).[14]

  • Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured, stable protein) from the precipitated fraction (containing denatured, aggregated protein) via centrifugation.[11]

  • Detection: Analyze the amount of the candidate protein remaining in the soluble fraction at each temperature using Western blotting or other specific protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A successful result will show a rightward shift in the melting curve for the ETPD-treated samples compared to the vehicle control, indicating stabilization.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

Rationale: While CETSA confirms binding in a cell, SPR provides precise quantitative data on the binding interaction in a purified, cell-free system.[15][16] It measures the kinetics of association (ka) and dissociation (kd), from which the equilibrium dissociation constant (KD)—a measure of binding affinity—can be calculated.[16]

Step-by-Step Protocol:

  • Immobilization: Covalently immobilize the purified recombinant candidate protein (e.g., CDK2) onto the surface of an SPR sensor chip.[17]

  • Analyte Injection: Flow solutions containing a range of concentrations of ETPD over the chip surface.

  • Detection: A detector measures changes in the refractive index at the chip surface, which are proportional to the mass of ETPD binding to the immobilized protein.[16] This is recorded in real-time as a sensorgram.

  • Data Analysis: Fit the sensorgram data to a kinetic binding model to determine the ka, kd, and KD values. A low KD (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction.

Genetic Validation: Linking Target to Phenotype with CRISPR/Cas9

Rationale: The ultimate proof of a target's relevance is to show that its genetic removal recapitulates or blocks the phenotypic effect of the compound. CRISPR/Cas9-mediated gene knockout is the gold standard for this type of validation.[18][19][20]

Step-by-Step Protocol:

  • gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene of the candidate protein (e.g., CDK2).

  • Cell Line Engineering: Introduce the gRNAs and Cas9 nuclease into the chosen cell line to generate a stable knockout (KO) cell line.

  • Validation of Knockout: Confirm the complete loss of protein expression in the KO cell line via Western blotting.

  • Phenotypic Assay: Perform a dose-response assay (e.g., a cell viability assay) comparing the effect of ETPD on the wild-type (WT) parental cells versus the KO cells.

  • Data Analysis: If CDK2 is the true target of ETPD's anti-proliferative effect, the CDK2-KO cells should exhibit significant resistance to the compound compared to the WT cells.

Visualization: The Logic of Target Validation

APMS AP-MS Hits (e.g., CDK2, VEGFR2) CETSA CETSA (In-Cell Binding) APMS->CETSA Confirms direct engagement in cells SPR SPR (In Vitro Kinetics/Affinity) APMS->SPR Quantifies direct binding affinity CRISPR CRISPR Knockout (Phenotypic Link) APMS->CRISPR Links target to cellular effect Validated Validated Target (e.g., CDK2) CETSA->Validated SPR->Validated CRISPR->Validated cluster_legend ETPD ETPD CDK2 CDK2 / Cyclin E ETPD->CDK2 Inhibition Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb p-Rb (Phosphorylated) S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Activates Transcription

Caption: Proposed signaling pathway for ETPD as a CDK2 inhibitor.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous pathway for the target deconvolution of 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol. By integrating in silico prediction, chemical biology, state-of-the-art proteomics, and gold-standard biophysical and genetic validation techniques, this workflow is designed to deliver a high-confidence, validated molecular target.

The successful identification of a target, such as CDK2, is not the end of the journey. It is the beginning of a new, more focused phase of drug development. Future work would involve structure-activity relationship (SAR) studies to improve the potency and selectivity of ETPD, co-crystallography of ETPD with its target protein to understand the binding mode at an atomic level, and comprehensive preclinical studies to evaluate its efficacy and safety in relevant disease models. This structured approach transforms an interesting bioactive molecule into a promising lead compound with a clear path toward clinical development.

References

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Sources

Anti-inflammatory properties of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Anti-inflammatory Properties of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of many chronic diseases. The search for novel, effective, and safe anti-inflammatory agents is a continuous endeavor in medicinal chemistry. The thiazolo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic system, with various derivatives exhibiting significant biological activities. This technical guide provides a comprehensive overview of the putative anti-inflammatory properties of a novel derivative, 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol. Drawing upon existing research on analogous compounds, this document outlines the postulated mechanism of action, proposes robust preclinical evaluation protocols, and discusses hypothetical structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical class.

Introduction to the Therapeutic Landscape

Inflammation is a fundamental pathogenic component in a multitude of diseases, making its pharmacological regulation a cornerstone of modern medicine. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their utility is often limited by adverse effects, particularly gastrointestinal ulceration. This has spurred the search for new anti-inflammatory compounds with improved safety profiles.

Heterocyclic compounds are a major focus of this research, with over 60% of widely used drugs belonging to this category. The thiazole moiety, a sulfur and nitrogen-containing aromatic ring, is present in numerous biologically active molecules with a wide range of pharmacological activities, including anti-inflammatory effects[1]. The fusion of a thiazole ring with a pyridine ring to form the thiazolo[4,5-b]pyridine system has been of particular interest to researchers, as compounds with this core structure have demonstrated promising anti-inflammatory, antioxidant, and antitumor activities[2].

This guide focuses on the investigational compound 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol , a novel derivative of the thiazolo[4,5-b]pyridine scaffold. While direct experimental data for this specific molecule is not yet publicly available, this document will synthesize the existing knowledge on related compounds to build a predictive profile of its anti-inflammatory potential and to provide a framework for its systematic investigation.

Chemical and Physical Properties

The core of the target compound is the thiazolo[4,5-b]pyridine heterocyclic system. The synthesis of this scaffold can be achieved through various methods, including the solid-phase Friedländer reaction, which allows for the creation of diverse derivatives[3][4]. Another common approach involves the condensation of 4-amino-5H-thiazol-2-one with suitable reagents[5]. The synthesis of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol would likely follow a multi-step synthetic route, starting from commercially available precursors.

General Structure of the Thiazolo[4,5-b]pyridine Core:

(A placeholder for a proper chemical structure image)

Hypothesized Properties of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol:

  • Solubility: The presence of two hydroxyl (-OH) groups (diol) suggests that the compound may have improved aqueous solubility compared to less substituted analogs, which is a desirable property for drug development.

  • Hydrogen Bonding: The ethylamino (-NH-CH2CH3) and diol groups can act as both hydrogen bond donors and acceptors, potentially influencing its binding affinity to biological targets.

  • Chemical Stability: The thiazole ring is generally stable, but the overall stability of the molecule would need to be determined under various conditions (pH, temperature, light).

Postulated Anti-inflammatory Mechanism of Action

Many anti-inflammatory agents exert their effects by inhibiting the enzymes involved in the arachidonic acid cascade. The primary targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the production of prostaglandins, key mediators of inflammation and pain[6]. Some thiazole derivatives have also been shown to inhibit lipoxygenase (LOX) enzymes, which produce leukotrienes, another class of inflammatory mediators[1].

Given the evidence from related thiazole and thiazolo[4,5-b]pyridine derivatives, it is hypothesized that 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol may act as a dual inhibitor of COX and/or LOX enzymes. The inhibition of these enzymes would reduce the production of pro-inflammatory eicosanoids, thereby mitigating the inflammatory response.

Arachidonic_Acid_Cascade cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Leukotrienes Leukotrienes (LTB4, etc.) LOX_Enzymes->Leukotrienes Leukotrienes->Inflammation Bronchoconstriction Bronchoconstriction Leukotrienes->Bronchoconstriction

Caption: The Arachidonic Acid Cascade and potential targets for anti-inflammatory drugs.

Preclinical Evaluation of Anti-inflammatory Activity

A systematic preclinical evaluation is necessary to validate the anti-inflammatory potential of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol . This should involve a combination of in vitro and in vivo studies.

In Vitro Assays

Objective: To determine the direct inhibitory effect of the compound on key inflammatory enzymes.

Recommended Assay: COX Inhibition Assay

This assay is crucial to test the hypothesis that the compound targets the COX pathway.

Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay

  • Reagents and Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorescent probe.

    • Hematin.

    • Test compound dissolved in DMSO.

    • Reference inhibitors (e.g., Ibuprofen, Celecoxib).

    • Assay buffer (e.g., Tris-HCl).

    • 96-well microplate.

    • Fluorometric plate reader.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, hematin, and either COX-1 or COX-2 enzyme in a 96-well plate.

    • Add various concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control (DMSO).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a solution of arachidonic acid and ADHP.

    • Immediately start monitoring the fluorescence increase at an excitation wavelength of 535 nm and an emission wavelength of 590 nm for 10 minutes.

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation (Hypothetical):

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol 15.21.88.4
Ibuprofen10.525.10.4
Celecoxib>1000.05>2000
In Vivo Models

Objective: To assess the anti-inflammatory efficacy of the compound in a living organism.

Recommended Model: Carrageenan-Induced Rat Paw Edema

This is a widely used and well-characterized model of acute inflammation, and it has been successfully used to evaluate other thiazolo[4,5-b]pyridine derivatives[2][7][8].

Protocol:

  • Animals: Male Wistar rats (150-200 g).

  • Groups:

    • Group 1: Control (Vehicle, e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Reference drug (e.g., Ibuprofen, 10 mg/kg, oral).

    • Group 3-5: Test compound at different doses (e.g., 10, 25, 50 mg/kg, oral).

  • Procedure:

    • Fast the animals overnight before the experiment.

    • Administer the vehicle, reference drug, or test compound orally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the volume at that time point.

    • Calculate the percentage inhibition of edema for each group compared to the control group at the time of peak inflammation (usually 3 or 4 hours).

In_Vivo_Workflow start Animal Acclimatization & Grouping dosing Oral Administration of Test Compound / Vehicle / Reference Drug start->dosing wait Wait for 1 hour (Drug Absorption) dosing->wait induction Induce Inflammation (Carrageenan Injection in Paw) wait->induction measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours induction->measurement analysis Data Analysis: Calculate Edema Volume & % Inhibition measurement->analysis end Conclusion on Efficacy analysis->end

Caption: Workflow for the Carrageenan-Induced Rat Paw Edema Assay.

Data Presentation (Hypothetical):

Treatment GroupDose (mg/kg)Edema Volume at 3h (mL)% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.06-
Ibuprofen100.42 ± 0.0450.6%
Test Compound100.65 ± 0.0523.5%
Test Compound250.48 ± 0.0443.5%
Test Compound500.39 ± 0.0354.1%

Structure-Activity Relationship (SAR) Insights (Hypothetical)

Based on studies of related thiazole and pyridine derivatives, we can postulate some SAR trends:

  • Substituents on the Pyridine Ring: The presence of the diol at positions 5 and 7 is unique. Hydroxyl groups can form hydrogen bonds with amino acid residues in the active site of target enzymes, potentially increasing binding affinity.

  • The 2-Amino Group: The ethylamino group at position 2 is a key feature. The nature of the substituent on this amino group can significantly impact activity. For example, different alkyl or aryl groups could be explored to optimize potency and selectivity.

  • Overall Electronic Properties: The electronic nature of the substituents will influence the pKa and overall charge distribution of the molecule, which can affect its pharmacokinetic and pharmacodynamic properties.

Safety and Toxicological Profile (Postulated)

While no specific toxicity data exists for 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol , information on related compounds can provide a preliminary assessment. Thiazole itself can be harmful if swallowed and may cause skin and eye irritation[9].

Recommended Handling Precautions:

  • Handle in a well-ventilated area or fume hood[10].

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[10][11].

  • Avoid inhalation of dust or aerosols[10].

  • Avoid contact with skin and eyes[10][12].

  • In case of contact, wash the affected area thoroughly with water[11].

Acute and sub-chronic toxicity studies in animal models would be a necessary step in the preclinical development of this compound.

Conclusion and Future Directions

2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol represents a novel and unexplored molecule within the promising class of thiazolo[4,5-b]pyridine derivatives. Based on the established anti-inflammatory activity of this scaffold, it is reasonable to hypothesize that this compound possesses anti-inflammatory properties, potentially mediated through the inhibition of COX and/or LOX enzymes. The presence of hydrophilic diol and hydrogen-bonding ethylamino moieties may confer favorable pharmacokinetic and pharmacodynamic properties.

The experimental protocols detailed in this guide provide a clear and scientifically rigorous path for the initial preclinical evaluation of this compound. Future research should focus on:

  • Chemical Synthesis and Characterization: Developing an efficient synthesis route and fully characterizing the compound.

  • In Vitro Profiling: Conducting the proposed COX/LOX inhibition assays and expanding to other in vitro models of inflammation (e.g., cytokine release assays in macrophages).

  • In Vivo Efficacy: Validating the anti-inflammatory effects in the carrageenan-induced edema model and potentially in chronic inflammation models (e.g., adjuvant-induced arthritis).

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Toxicology Studies: Performing comprehensive safety and toxicity assessments.

The systematic investigation of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol holds the potential to yield a novel lead compound for the development of a new generation of anti-inflammatory therapies.

References

  • Gkoktsis, A., Gavalas, A., & Pontiki, E. (2020). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI. [Link]

  • Chaban, T., Matiychuk, V., Komarytsya, O., Myrko, I., Chaban, I., Ogurtsov, V., & Nektegaev, I. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. ResearchGate. [Link]

  • Chaban, T., Matiychuk, V., Komarytsya, O., Gzhegotsky, M., & Nektegaev, I. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biosciences, Biotechnology Research Asia. [Link]

  • Chaban, T., Matiychuk, V., Komarytsya, O., Myrko, I., Chaban, I., Ogurtsov, V., & Nektegaev, I. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Obaid, A. M., & Atatreh, N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Ahmed, E. A. (2012). Evaluation of the analgesic and anti-inflammatory activities of some thiazolo[4,5-d]pyrimidines. PubMed. [Link]

  • Lee, K., & Park, S. B. (2009). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Tetrahedron Letters. [Link]

  • Raghav, S. K., & Gupta, B. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Unknown. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. ResearchGate. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • El-Sayed, W. M., & Hussin, W. A. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Bulletin of the National Research Centre. [Link]

  • Lee, K., & Park, S. B. (2009). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction. ScienceDirect. [Link]

  • Agu, C. E., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Mancha, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Unknown. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. PubMed Central. [Link]

  • Singh, P., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic History of Thiazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Bioisostere of Purine

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as frameworks for drug discovery is perpetual. Among these, the thiazolo[4,5-b]pyridine core has garnered significant attention as a privileged structure. Its significance stems from its nature as a bioisostere of purine, the fundamental building block of nucleic acids. This structural mimicry allows thiazolo[4,5-b]pyridine derivatives to interact with a wide array of biological targets, often by competing with endogenous purine-containing ligands. This guide provides an in-depth exploration of the discovery and rich synthetic history of this versatile scaffold, offering valuable insights for researchers, scientists, and professionals in drug development. The narrative will delve into the causality behind experimental choices in its synthesis and chronicle its evolution into a cornerstone for the development of targeted therapeutics.

The thiazolo[4,5-b]pyridine system is a fused bicyclic heterocycle, and its derivatives have demonstrated a remarkable breadth of pharmacological activities. These include potent anti-inflammatory[1], antimicrobial[2], antioxidant[3], herbicidal, and antitumor properties[1]. The combination of the electron-rich thiazole ring and the electron-deficient pyridine ring creates a unique electronic environment that is key to its diverse biological functions. This guide will illuminate the synthetic pathways that unlock the potential of this powerful heterocyclic system.

A Historical Perspective on Synthetic Strategies

The synthesis of the thiazolo[4,5-b]pyridine core, while explored for decades, has seen a surge in interest with the advent of modern synthetic methodologies. Historically, the approaches to constructing this bicyclic system can be broadly categorized into two strategic disconnections: the annulation of a thiazole ring onto a pre-existing pyridine core, and the annulation of a pyridine ring onto a thiazole precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy 1: Thiazole Annulation onto a Pyridine Ring

This classical approach leverages readily available substituted pyridines as the foundational starting material. The key challenge lies in the introduction of appropriate functional groups on the pyridine ring that can undergo cyclization to form the fused thiazole ring.

One of the early and straightforward methods involves the reaction of 2-aminopyridines with reagents that can provide the remaining atoms for the thiazole ring. For instance, the condensation of a 2-aminopyridine with ammonium thiocyanate in the presence of bromine furnishes the corresponding 2-aminothiazolo[4,5-b]pyridine[4]. A more elaborate example involves the acylation of a 2-aminopyridine, followed by thionation and subsequent oxidative cyclization to yield the thiazolo[4,5-b]pyridine scaffold[4].

More contemporary methods under this strategy employ transition-metal-catalyzed cross-coupling reactions and multi-component reactions to build complexity efficiently. A notable example is the heterogeneous copper-catalyzed three-component reaction of a 3-iodopyridin-2-amine, carbon disulfide, and a secondary amine to generate 2-substituted thiazolo[4,5-b]pyridines[4]. Another elegant approach involves a two-step sequence starting from a 2-chloro-3,5-dinitropyridine, which reacts with a thiol followed by an intramolecular cyclization to form the fused thiazolo[4,5-b]pyridine system[4].

Experimental Protocol: Synthesis of 2-Methyl-7-nitro[3][5][6]triazolo[5′,1′:2,3][5]thiazolo[4,5-b]pyridine [7]

This protocol exemplifies a two-stage synthesis involving the initial formation of a sulfide linkage to a pyridine ring followed by intramolecular cyclization.

Step 1: Synthesis of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-3,5-dinitropyridine

  • To a solution of 2-chloro-3,5-dinitropyridine (1 mmol) in DMF (10 mL), add 3-methyl-1,2,4-triazole-5-thiol (1 mmol) and sodium carbonate (106 mg, 1 mmol).

  • Stir the reaction mixture at room temperature for 2-3 hours (monitor by TLC).

  • Pour the reaction mixture into water (50 mL).

  • Filter the resulting precipitate, wash with water, and dry to afford the intermediate product.

Step 2: Synthesis of 2-Methyl-7-nitro[3][5][6]triazolo[5′,1′:2,3][5]thiazolo[4,5-b]pyridine

  • To a solution of the intermediate from Step 1 (1 mmol) in DMF (10 mL), add sodium carbonate (106 mg, 1 mmol) or triethylamine (0.14 mL, 1 mmol).

  • Stir the mixture at 80 °C for 3-4 hours (monitor by TLC).

  • Pour the reaction mixture into water (50 mL) and acidify with concentrated HCl to pH 3.

  • Filter the resulting precipitate, wash with water, and dry in air to give the final product.

  • Characterization:

    • Appearance: Beige solid

    • Melting Point: 263–265 °C

    • ¹H NMR (300.13 MHz, DMSO-d₆): δ = 2.47 (s, 3 H), 9.39 (s, 1 H), 9.54 (s, 1 H)[7].

    • HRMS (ESI): m/z calcd for C₈H₅N₅O₂S [M + H]⁺: 236.0237; found: 236.0230[7].

Strategy 2: Pyridine Annulation onto a Thiazole Ring

This alternative and increasingly popular strategy begins with a substituted thiazole or thiazolidinone precursor. The pyridine ring is then constructed through cyclization reactions. This approach is particularly advantageous for creating diverse substitution patterns on the pyridine moiety of the final product.

A prominent example of this strategy is the [3+3]-cyclocondensation reaction. In this method, a 3-aryl-4-iminothiazolidine-2-one reacts with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, to construct the pyridine ring, yielding a 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one[3]. This method is highly modular, as variations in both the thiazolidinone and the 1,3-dicarbonyl component allow for the generation of a library of derivatives.

The Friedländer annulation is another powerful tool for this strategy. A solid-phase synthesis approach has been developed where a thiazole resin, prepared from a Thorpe-Ziegler type cyclization, is subjected to the Friedländer protocol with a ketone under microwave irradiation to form the thiazolo[4,5-b]pyridine core[5][6]. This traceless solid-phase methodology is particularly suited for combinatorial chemistry and the rapid generation of compound libraries for high-throughput screening[8].

Experimental Protocol: [3+3]-Cyclocondensation for the Synthesis of 3-Aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones [3]

This protocol details the one-pot synthesis of the thiazolo[4,5-b]pyridine core via pyridine annulation to a thiazolidinone.

  • A mixture of a 3-aryl-4-iminothiazolidine-2-one (10 mmol) and ethyl acetoacetate (1.3 g, 10 mmol) in 20 mL of glacial acetic acid is refluxed for 4-6 hours.

  • The reaction mixture is cooled, and the precipitate is filtered off.

  • The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-one.

  • Characterization: The structure of the synthesized compounds is typically confirmed by ¹H NMR spectroscopy and elemental analysis[3].

G cluster_strategy1 Strategy 1: Thiazole Annulation cluster_strategy2 Strategy 2: Pyridine Annulation Pyridine Substituted Pyridine ThiazoleAnnulation Thiazole Ring Formation (e.g., Condensation, Cyclization) Pyridine->ThiazoleAnnulation ThiazoloPyridine1 Thiazolo[4,5-b]pyridine ThiazoleAnnulation->ThiazoloPyridine1 Thiazole Substituted Thiazole PyridineAnnulation Pyridine Ring Formation (e.g., [3+3] Cyclocondensation, Friedländer Annulation) Thiazole->PyridineAnnulation ThiazoloPyridine2 Thiazolo[4,5-b]pyridine PyridineAnnulation->ThiazoloPyridine2

Caption: Core Synthetic Strategies for Thiazolo[4,5-b]pyridine.

Biological Activities and Therapeutic Applications

The therapeutic potential of thiazolo[4,5-b]pyridine derivatives is vast and continues to be an active area of research. Their ability to act as kinase inhibitors has positioned them as promising candidates for anticancer therapies.

Kinase Inhibition

Several classes of kinases have been identified as targets for thiazolo[4,5-b]pyridine derivatives. For instance, certain derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST)[9][10]. Structure-activity relationship (SAR) studies have shown that functionalization at various positions of the thiazolo[5,4-b]pyridine scaffold can lead to potent inhibitors that can overcome resistance to existing drugs like imatinib[9]. The 4-nitrogen of the thiazolo[5,4-b]pyridine can act as a hinge-binding motif for PI3K kinase inhibitors, while the 1-nitrogen and 2-amino group can form hydrogen bonds with the hinge region of ITK kinase[9].

Table 1: SAR of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors [9]

CompoundR Groupc-KIT IC₅₀ (µM)GIST-T1 GI₅₀ (µM)
Imatinib (Reference)0.040.05
6a 4-fluorophenyl> 10> 10
6j 3-(trifluoromethyl)phenyl (urea linkage)1.151.45
6r 3-chloro-4-fluorophenyl0.060.07

The data clearly indicates that the nature of the substituent at the 6-position of the thiazolo[5,4-b]pyridine core significantly influences its c-KIT inhibitory activity.

G ThiazoloPyridine Thiazolo[4,5-b]pyridine Derivative Kinase Protein Kinase (e.g., c-KIT, PI3K) ThiazoloPyridine->Kinase Inhibits Downstream Downstream Signaling Kinase->Downstream Phosphorylates ATP ATP ATP->Kinase Binds to Active Site CellProliferation Cell Proliferation & Survival Downstream->CellProliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Mechanism of Action for Thiazolo[4,5-b]pyridine Kinase Inhibitors.

Antimicrobial and Antioxidant Activities

Beyond their anticancer potential, thiazolo[4,5-b]pyridine derivatives have demonstrated significant antimicrobial and antioxidant activities. A variety of derivatives, including 5,7-diaryl-3H-thiazolo[4,5-b]pyridin-2-ones and their carboxylic acid and amide analogs, have been evaluated for their efficacy against pathogenic bacteria and fungi[11]. Some compounds have shown promising minimum inhibitory concentrations (MICs), making them interesting leads for the development of new anti-infective agents.

Furthermore, novel thiazolo[4,5-b]pyridine-2-ones have been synthesized and shown to possess antioxidant properties[3]. The antioxidant activity is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay[3]. The ability of these compounds to neutralize free radicals suggests their potential application in the treatment of diseases associated with oxidative stress.

Conclusion and Future Directions

The thiazolo[4,5-b]pyridine scaffold has firmly established itself as a versatile and privileged structure in medicinal chemistry. Its rich synthetic history, characterized by the development of diverse and efficient synthetic routes, has enabled the exploration of its vast chemical space. The broad spectrum of biological activities, particularly in the realms of oncology and infectious diseases, underscores the therapeutic potential of its derivatives.

Future research in this area will likely focus on several key aspects. The development of more stereoselective and atom-economical synthetic methods will continue to be a priority. The application of computational chemistry and machine learning will undoubtedly accelerate the design of derivatives with improved potency and selectivity for specific biological targets. Furthermore, a deeper understanding of the molecular mechanisms of action and the exploration of novel therapeutic applications will pave the way for the clinical translation of thiazolo[4,5-b]pyridine-based drugs. The journey of this remarkable scaffold is far from over, and its continued exploration promises to yield new and effective treatments for a range of human diseases.

References

  • Lee, T., et al. (2025). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. [No source provided]
  • Lee, T., et al. (2025). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction. [No source provided]
  • Dymińska, L., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. [No source provided]
  • Various Authors. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • Chaban, T., et al. (2025). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview).
  • Chaban, T., et al. (2025). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). [No source provided]
  • Lozynskyi, A. V., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
  • [No Author]. (n.d.).
  • Various Authors. (2026). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.
  • Nam, J., et al. (n.d.).
  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. [No source provided]
  • Starosotnikov, A. M., et al. (n.d.). Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. [No source provided]
  • Ebaida, M. S., et al. (2024).
  • Nam, J., et al. (n.d.).
  • Iaroshenko, V. O., et al. (2025). Synthesis of Thiazolo[4,5-d]pyridines.
  • Chirnichi, S., et al. (2025). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.
  • Various Authors. (n.d.). Synthesis of thiazolo pyridine.
  • Chaban, T., et al. (2025). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives.
  • Various Authors. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives.
  • Various Authors. (n.d.). Structures of tested thiazolo[4,5-b]pyridine derivatives I-VII.
  • [No Author]. (n.d.). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed.
  • Various Authors. (2025). Traceless solid-phase synthesis of thiazolo[4,5- b ] pyridin-7(4 H )
  • Various Authors. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI.
  • Various Authors. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI.
  • Various Authors. (2025). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents.
  • Various Authors. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. MDPI.
  • jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube.
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  • Various Authors. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [No source provided]
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Methodological & Application

Introduction: The Thiazolo[4,5-b]pyridine Scaffold and the Imperative for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Solid-Phase Synthesis of 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The fusion of thiazole and pyridine rings creates the thiazolo[4,5-b]pyridine heterocyclic system, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] Derivatives of this core structure have demonstrated a wide array of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.[1][2] The specific target molecule, 2-(ethylamino)thiazolo[4,5-b]pyridine-5,7-diol, incorporates key pharmacophoric features: a substituted amino group at the 2-position, which can act as a hydrogen bond donor and acceptor, and a catechol-like diol on the pyridine ring, a structural motif known for its interaction with various biological targets.

Traditional solution-phase synthesis of such molecules can be laborious, with purification challenges at each step that hinder the rapid generation of analogs for structure-activity relationship (SAR) studies. Solid-phase synthesis (SPS) offers a powerful alternative, enabling the efficient construction of compound libraries by immobilizing the synthetic intermediates on a polymer support.[3][4] This approach simplifies purification to a mere filtration and washing process, allows for the use of excess reagents to drive reactions to completion, and is highly amenable to automation.

This guide details a robust, traceless solid-phase synthetic strategy for 2-(ethylamino)thiazolo[4,5-b]pyridine-5,7-diol, drawing upon established methodologies for the construction of related heterocyclic systems.[5][6] We will provide not only step-by-step protocols but also the underlying chemical logic, empowering researchers to adapt and troubleshoot the synthesis for their specific needs.

Strategic Overview: A Traceless Approach to the Target Molecule

The proposed synthesis employs a traceless linker strategy, ensuring that upon cleavage from the solid support, no part of the linker remains on the final product.[7] We will utilize Merrifield resin as the solid support, a durable and widely used polystyrene-based resin. The synthesis is designed in a modular fashion, allowing for potential diversification at multiple points.

The overall workflow can be conceptualized in four main stages:

  • Immobilization and Pyridine Core Formation: An appropriate pyridine precursor is anchored to the resin.

  • Thiazole Ring Annulation: The thiazole ring is constructed onto the resin-bound pyridine intermediate.

  • C2-Position Functionalization: The key ethylamino side chain is introduced.

  • Cleavage and Deprotection: The final compound is cleaved from the resin, and protecting groups are removed to yield the target diol.

G cluster_0 On-Resin Synthesis cluster_1 Solution Phase Resin Merrifield Resin Immobilization Step 1: Immobilize Pyridine Precursor Resin->Immobilization Thiazole_Formation Step 2: Thiazole Ring Annulation Immobilization->Thiazole_Formation Functionalization Step 3: C2-Ethylamination Thiazole_Formation->Functionalization Resin_Bound_Product Resin-Bound Final Intermediate Functionalization->Resin_Bound_Product Cleavage Step 4: TFA-Mediated Cleavage Resin_Bound_Product->Cleavage Cleavage Cocktail Deprotection Concurrent Deprotection of Diol Ethers Cleavage->Deprotection Simultaneous Process Final_Product 2-(Ethylamino)thiazolo [4,5-b]pyridine-5,7-diol Deprotection->Final_Product caption Overall Solid-Phase Synthesis Workflow G Resin_NH2 Resin-Bound 2-Aminothiazole Resin_N2 Resin-Bound C2-Diazonium Salt Resin_NH2->Resin_N2 t-BuONO, CuBr₂ Resin_Br Resin-Bound 2-Bromothiazole Resin_N2->Resin_Br Displacement Resin_EtNH Resin-Bound 2-Ethylaminothiazole Resin_Br->Resin_EtNH Ethylamine, DIEA, 65°C caption C2-Functionalization Workflow

Caption: C2-Functionalization Workflow

Part 4: Cleavage and Final Deprotection

The final step is to liberate the target compound from the solid support and simultaneously remove the methyl protecting groups from the 5,7-diol. A strong acidic cocktail is required for both processes.

Protocol 4: Cleavage from Resin and Demethylation

ParameterValue/ReagentPurpose
Cleavage Reagent Trifluoroacetic Acid (TFA)Strong acid to cleave the benzyl ether linkage to the resin.
Demethylation Boron Tribromide (BBr₃) or concentrated HBrPotent Lewis acid/strong acid for cleaving aryl methyl ethers.
Scavengers Triisopropylsilane (TIS), WaterCation scavengers to prevent side reactions. [8]
Solvent Dichloromethane (DCM)Co-solvent for the cleavage reaction.
Temperature Room TemperatureStandard condition for TFA cleavage.
Reaction Time 3 hoursSufficient time for complete cleavage.

Step-by-Step Procedure:

  • Place the dry resin from Protocol 3 (~1.0 g) into a reaction vessel.

  • Prepare the cleavage cocktail. A highly effective cocktail for simultaneous cleavage and demethylation is a solution of BBr₃ in DCM (1M). Alternatively, a two-step process can be used: first cleave with TFA and then treat the crude product with BBr₃. For a one-pot procedure:

  • Swell the resin in DCM (5 mL) for 20 minutes.

  • Add a pre-mixed solution of TFA (5 mL), TIS (0.5 mL), and Water (0.5 mL). Causality: TFA protonates and cleaves the ether linkage to the resin. The resulting benzylic cation is highly reactive and can cause side reactions like re-attachment or alkylation of the product. TIS acts as a scavenger to reduce this cation. [9]5. Shake the mixture at room temperature for 3 hours.

  • Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL) and DCM (2 x 2 mL).

  • Combine the filtrates and concentrate in vacuo to a small volume.

  • Add cold diethyl ether (40 mL) to precipitate the crude product.

  • Centrifuge the mixture, decant the ether, and dry the crude solid.

  • Demethylation (if not concurrent): Dissolve the crude product in anhydrous DCM (10 mL) and cool to -78 °C. Add BBr₃ (1M in DCM, 5.0 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours. Quench carefully by adding MeOH.

  • Purify the final product by reverse-phase HPLC to yield 2-(ethylamino)thiazolo[4,5-b]pyridine-5,7-diol.

Conclusion and Outlook

This guide outlines a comprehensive and logically structured solid-phase synthesis for 2-(ethylamino)thiazolo[4,5-b]pyridine-5,7-diol. By leveraging a traceless linking strategy and robust, well-documented chemical transformations, this protocol provides a reliable pathway to the target molecule. The modular nature of the synthesis allows for the substitution of different building blocks—for instance, using various amines in Protocol 3 to generate a library of C2-substituted analogs—making it a valuable tool for medicinal chemistry programs aimed at exploring the SAR of the thiazolo[4,5-b]pyridine scaffold. Each step has been designed with self-validating principles in mind, from the use of excess reagents to drive reactions to completion to the inclusion of scavengers for clean cleavage, ensuring a high-quality crude product amenable to final purification.

References

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Application Notes & Protocols for Antimicrobial Studies of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazolopyridines

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1][2] The thiazolopyridine scaffold has emerged as a promising heterocyclic system in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The fusion of a thiazole ring, a known pharmacophore present in numerous approved drugs, with a pyridine moiety can lead to compounds with potent biological effects.[1][2] Some thiazole derivatives are believed to exert their antimicrobial action by disrupting the integrity of microbial cell membranes, a mechanism that can be effective against both Gram-positive and Gram-negative bacteria.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting preliminary antimicrobial studies of the novel compound 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol . The protocols detailed herein are based on established, standardized methodologies to ensure the generation of reliable and reproducible data, crucial for the initial assessment of a new chemical entity's therapeutic potential.

Quantitative Data Summary

Effective data management is fundamental for comparing the antimicrobial efficacy of a novel compound against different microorganisms and established antibiotics. The following table provides a standardized format for presenting the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol.

Table 1: MIC and MBC of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol against Various Microorganisms

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Novel CompoundMBC (µg/mL) of Novel Compound
Staphylococcus aureus (e.g., ATCC 29213)Gram-positive[Enter Data]Vancomycin[Enter Data][Enter Data]
Escherichia coli (e.g., ATCC 25922)Gram-negative[Enter Data]Ciprofloxacin[Enter Data][Enter Data]
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negative[Enter Data]Gentamicin[Enter Data][Enter Data]
Candida albicans (e.g., ATCC 90028)Fungal (Yeast)[Enter Data]Amphotericin B[Enter Data][Enter Data]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution assay is the gold standard for determining the MIC of a novel antimicrobial agent.[4][5] This quantitative method establishes the lowest concentration of the compound that inhibits the visible growth of a microorganism in vitro.[4][6]

This method exposes a standardized bacterial inoculum to a serial dilution of the test compound in a liquid growth medium.[4] By observing the lowest concentration at which no visible growth occurs, we can quantify the compound's potency. The use of 96-well plates allows for high-throughput screening against multiple organisms and replicates.

  • Preparation of Test Compound Stock Solution:

    • Dissolve 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be non-inhibitory to the microorganisms (typically ≤1% v/v).

  • Preparation of Microbial Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to a final concentration of approximately 5 x 10⁵ CFU/mL.[4]

  • Assay Plate Preparation:

    • In a sterile 96-well microtiter plate, add 100 µL of the appropriate broth to all wells.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.

    • Finally, add 100 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-24 hours.[4]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[4][5]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock Solution E Perform Serial Dilution of Compound A->E B Prepare Microbial Inoculum (0.5 McFarland) C Standardize Inoculum to 5x10^5 CFU/mL B->C F Inoculate Wells with Standardized Culture C->F D Dispense Broth into 96-Well Plate D->E E->F G Incubate at 37°C for 16-24h F->G H Read MIC (Lowest Concentration with No Growth) G->H

Caption: Workflow for MIC Determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is a crucial follow-up to the MIC test, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[7][8] The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[8]

By sub-culturing the contents of the wells from the MIC assay that show no visible growth onto an agar medium, we can determine if the bacteria were merely inhibited or killed. The absence of colony formation on the agar indicates a bactericidal effect.

  • Following MIC Determination:

    • Select the wells from the MIC plate corresponding to the MIC and higher concentrations where no growth was observed.

  • Sub-culturing:

    • Aseptically transfer a small aliquot (e.g., 10 µL) from each selected well and spot-plate it onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plate at 35-37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, or a ≥99.9% reduction in CFU compared to the initial inoculum count.[8][9]

MBC_Workflow A Completed MIC Assay Plate B Select Wells with No Visible Growth (≥ MIC) A->B C Aliquot and Spot-Plate onto Agar Medium B->C D Incubate Agar Plates at 37°C for 18-24h C->D E Determine MBC (Lowest Concentration with No Colonies) D->E

Caption: Workflow for MBC Determination.

Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a widely used qualitative or semi-quantitative method for preliminary antimicrobial susceptibility testing.[10][11] It provides a visual representation of the compound's activity.

A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a microorganism.[11][12] The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will form around the disk.[11] The diameter of this zone is proportional to the compound's activity and diffusion characteristics.

  • Prepare Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculate Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[13]

  • Apply Disks:

    • Aseptically place sterile paper disks impregnated with a known concentration of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol onto the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with the solvent used to dissolve the compound).

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measure Zones of Inhibition:

    • Measure the diameter of the zones of complete growth inhibition in millimeters using a ruler or caliper.[13]

Protocol 4: Assessment of Microbial Membrane Integrity

Given that some thiazole derivatives may act on the cell membrane, assessing membrane integrity is a logical step in elucidating the mechanism of action.[2] This can be achieved using fluorescent dyes that are excluded by intact membranes.

Fluorescent dyes like Propidium Iodide (PI) or SYTOX Green cannot cross the intact cell membranes of viable microbial cells.[14][15] However, if a compound damages the cell membrane, these dyes can enter the cell and bind to nucleic acids, resulting in a significant increase in fluorescence.[14][15]

  • Prepare Microbial Suspension:

    • Grow the test microorganism to the mid-logarithmic phase, then harvest and wash the cells with a suitable buffer (e.g., PBS).

    • Resuspend the cells in the buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add the microbial suspension.

    • Add varying concentrations of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol (e.g., 0.5x, 1x, and 2x MIC).

    • Include a positive control (a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

  • Addition of Fluorescent Dye:

    • Add a membrane-impermeable fluorescent dye (e.g., SYTOX Green to a final concentration of 1-5 µM) to all wells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission for SYTOX Green).

  • Data Analysis:

    • An increase in fluorescence intensity in the presence of the compound compared to the untreated control indicates membrane damage.

Membrane_Integrity_Pathway cluster_cell Microbial Cell cluster_compound Compound Action cluster_dye Fluorescent Dye A Intact Cell Membrane B Damaged Cell Membrane A->B F SYTOX Green (High Fluorescence) B->F allows entry C Nucleic Acids C->F binds to D 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol D->B disrupts E SYTOX Green (Low Fluorescence) E->B E->C cannot penetrate

Caption: Mechanism of Membrane Integrity Assay.

References

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Application Notes and Protocols for the Evaluation of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multi-Targeted Approach to Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex and multifactorial pathologies. The accumulation of misfolded proteins, chronic neuroinflammation, oxidative stress, and neuronal loss are hallmarks of these devastating conditions. Consequently, therapeutic strategies are increasingly focused on multi-target-directed ligands that can simultaneously modulate several of these pathological cascades.

The thiazolo[4,5-b]pyridine scaffold has emerged as a promising chemotype in the pursuit of novel neuroprotective agents. Derivatives of this and related thiazole-containing heterocyclic systems have demonstrated a range of biological activities relevant to neurodegeneration, including the inhibition of key enzymes like cholinesterases and β-secretase, reduction of amyloid-beta (Aβ) and tau aggregation, and potent anti-inflammatory and antioxidant effects.[1][2][3][4][5]

This guide provides a comprehensive overview of the application of a novel thiazolo[4,5-b]pyridine derivative, 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol (hereinafter referred to as "Compound X" for illustrative purposes), in preclinical neurodegenerative disease models. We will delve into the putative mechanisms of action based on its structural class and provide detailed, field-proven protocols for its evaluation in both in vitro and in vivo settings. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework to investigate the therapeutic potential of this and similar compounds.

Hypothesized Mechanism of Action of Compound X

Based on the known activities of related thiazole and thiazolidinedione derivatives, Compound X is hypothesized to exert its neuroprotective effects through a combination of mechanisms. The presence of the thiazole ring fused with a pyridine core, along with hydroxyl and ethylamino substitutions, suggests potential for interaction with multiple biological targets.

Hypothesized_MoA_Compound_X cluster_0 Compound X cluster_1 Pathological Hallmarks of Neurodegeneration cluster_2 Potential Cellular Targets cluster_3 Neuroprotective Outcomes Compound_X 2-(Ethylamino)thiazolo [4,5-B]pyridine-5,7-diol BACE1 β-secretase (BACE1) Compound_X->BACE1 Inhibition AChE Acetylcholinesterase (AChE) Compound_X->AChE Inhibition GSK3B GSK-3β Compound_X->GSK3B Inhibition PPARg PPARγ Compound_X->PPARg Activation Amyloid_Beta Aβ Aggregation Neuronal_Survival Increased Neuronal Survival Amyloid_Beta->Neuronal_Survival Toxicity Tau Tau Hyperphosphorylation Tau->Neuronal_Survival Toxicity Oxidative_Stress Oxidative Stress Oxidative_Stress->Neuronal_Survival Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Survival Damage BACE1->Amyloid_Beta Reduces production Cognitive_Improvement Improved Cognitive Function AChE->Cognitive_Improvement Enhances cholinergic neurotransmission GSK3B->Tau Reduces hyperphosphorylation PPARg->Neuroinflammation Suppresses Neuronal_Survival->Cognitive_Improvement Reduced_Plaques Reduced Aβ Plaques Reduced_Plaques->Neuronal_Survival Reduced_Tangles Reduced Neurofibrillary Tangles Reduced_Tangles->Neuronal_Survival

Caption: Hypothesized multi-target mechanism of action for Compound X in neurodegenerative diseases.

In Vitro Evaluation of Compound X

A tiered approach to in vitro testing is recommended, starting with cell-free assays to determine direct enzyme inhibition, followed by cell-based models to assess neuroprotection and anti-inflammatory properties.

Enzyme Inhibition Assays

The inhibitory potential of Compound X against key enzymes implicated in Alzheimer's disease pathology should be quantified.

AssayTarget EnzymePrincipleRecommended Kit/Method
AChE Inhibition AcetylcholinesteraseEllman's method: Spectrophotometric detection of the product of acetylthiocholine hydrolysis.Commercial AChE inhibitor screening kits.
BACE1 Inhibition β-secretaseFRET-based assay: Cleavage of a fluorogenic substrate by BACE1 results in a detectable fluorescence signal.Commercial BACE1 inhibitor screening kits.
GSK-3β Inhibition Glycogen synthase kinase-3βKinase activity assay: Measures the phosphorylation of a specific substrate by GSK-3β, often using luminescence (e.g., ADP-Glo).Commercial GSK-3β inhibitor screening kits.
Neuroprotection in Cell-Based Models

The human neuroblastoma cell line, SH-SY5Y, is a widely used and versatile model for studying neurodegenerative processes.[6][7] Upon differentiation, these cells exhibit many characteristics of mature neurons, making them suitable for assessing the neuroprotective effects of test compounds against various insults.[8]

This protocol describes a common method for differentiating SH-SY5Y cells to a neuronal phenotype using retinoic acid (RA).[6]

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Opti-MEM reduced-serum medium

  • Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Poly-D-lysine coated culture vessels

Procedure:

  • Plating: Seed SH-SY5Y cells onto poly-D-lysine coated plates at a density of 1 x 10^5 cells/cm² in DMEM/F12 with 10% FBS. Allow cells to adhere for 24 hours.

  • RA-induced Differentiation: Replace the medium with DMEM/F12 containing 2% FBS and 10 µM Retinoic Acid.

  • Maturation: Culture the cells for 5-7 days, replacing the medium every 2-3 days.

  • BDNF Treatment (Optional but recommended): For terminal differentiation, replace the RA-containing medium with serum-free DMEM/F12 supplemented with 50 ng/mL BDNF. Culture for an additional 3-5 days. Differentiated neurons will exhibit extensive neurite outgrowth.

This assay evaluates the ability of Compound X to protect differentiated SH-SY5Y cells from the toxic effects of Aβ₁₋₄₂ oligomers, a key pathological driver of Alzheimer's disease.[9][10]

Materials:

  • Differentiated SH-SY5Y cells (from Protocol 1)

  • Aβ₁₋₄₂ peptide

  • Hexafluoroisopropanol (HFIP)

  • DMSO

  • Serum-free culture medium

  • Compound X stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., XTT, PrestoBlue)

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

Procedure:

  • Preparation of Aβ₁₋₄₂ Oligomers:

    • Dissolve Aβ₁₋₄₂ peptide in HFIP to 1 mM and incubate for 1 hour to ensure monomerization.

    • Evaporate the HFIP under a stream of nitrogen gas.

    • Resuspend the resulting peptide film in DMSO to a concentration of 5 mM.

    • Dilute to 100 µM in ice-cold serum-free medium, vortex, and incubate at 4°C for 24 hours to form oligomers.[11]

  • Cell Treatment:

    • Pre-treat differentiated SH-SY5Y cells with various concentrations of Compound X (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).

    • Add Aβ₁₋₄₂ oligomers to the culture medium to a final concentration of 5-10 µM.

    • Co-incubate for 24-48 hours at 37°C.

  • Assessment of Neuroprotection:

    • Cell Viability (MTT Assay): At the end of the incubation, add MTT solution to the wells and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm. Increased absorbance relative to the Aβ-treated group indicates neuroprotection.[12]

    • Cell Death (LDH Assay): Collect the culture supernatant and measure LDH release according to the manufacturer's protocol. A decrease in LDH release relative to the Aβ-treated group indicates a reduction in cytotoxicity.[13]

Abeta_Neurotoxicity_Workflow Start Differentiated SH-SY5Y Cells Pretreat Pre-treat with Compound X (2 hours) Start->Pretreat Induce_Toxicity Add Aβ₁₋₄₂ Oligomers Pretreat->Induce_Toxicity Incubate Incubate for 24-48 hours Induce_Toxicity->Incubate Endpoint_Analysis Endpoint Analysis Incubate->Endpoint_Analysis MTT Cell Viability (MTT Assay) Endpoint_Analysis->MTT LDH Cytotoxicity (LDH Assay) Endpoint_Analysis->LDH Result Quantify Neuroprotection MTT->Result LDH->Result

Caption: Workflow for the Aβ₁₋₄₂-induced neurotoxicity assay.

Inhibition of α-Synuclein Aggregation

For Parkinson's disease models, the ability of Compound X to inhibit the aggregation of α-synuclein is a key parameter. This can be assessed using a cell-free Thioflavin T (ThT) assay or a cell-based model.

This protocol measures the kinetics of α-synuclein fibril formation in the presence of Compound X.[14]

Materials:

  • Recombinant human α-synuclein protein

  • Thioflavin T (ThT)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection (Ex: 450 nm, Em: 485 nm)

Procedure:

  • Prepare Reactions: In each well of the 96-well plate, combine:

    • α-synuclein to a final concentration of 50-100 µM.

    • ThT to a final concentration of 10-25 µM.

    • Varying concentrations of Compound X or vehicle control.

  • Incubation and Monitoring:

    • Seal the plate to prevent evaporation.

    • Incubate at 37°C with continuous shaking in a plate reader.

    • Measure ThT fluorescence every 15-30 minutes for up to 72 hours.

  • Data Analysis: Plot fluorescence intensity versus time. A delay in the lag phase or a reduction in the maximum fluorescence signal in the presence of Compound X indicates inhibition of aggregation.

In Vivo Evaluation of Compound X

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a complex biological system. Transgenic mouse models of Alzheimer's disease (e.g., 5XFAD, APP/PS1) are commonly used.[15]

Pharmacokinetic and Brain Penetration Studies

Prior to efficacy studies, it is crucial to determine if Compound X can cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the central nervous system. This involves administering the compound to wild-type mice and measuring its concentration in plasma and brain tissue at various time points.

Behavioral Testing in a Mouse Model of Alzheimer's Disease

The Morris Water Maze (MWM) is a robust and widely accepted test for assessing hippocampal-dependent spatial learning and memory, functions that are severely impaired in Alzheimer's disease.[16][17]

This protocol outlines the procedure for evaluating the effect of Compound X on cognitive deficits in a transgenic mouse model of Alzheimer's.

Materials:

  • Transgenic AD mice (e.g., 5XFAD) and wild-type littermates.

  • Circular water tank (120-150 cm diameter).

  • Escape platform (10-15 cm diameter).

  • Water opacified with non-toxic white paint.

  • Video tracking system and software.

Procedure:

  • Treatment: Begin chronic administration of Compound X or vehicle to the mice (e.g., via oral gavage) for a predetermined period (e.g., 4-8 weeks) prior to and during behavioral testing.

  • Acquisition Phase (5-7 days):

    • Each mouse undergoes 4 trials per day.

    • For each trial, the mouse is placed into the water at one of four quasi-random start locations, facing the tank wall.

    • The mouse is allowed to swim and find the hidden submerged platform.

    • If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.

    • The mouse remains on the platform for 15-30 seconds.[18][19]

    • Record the time to reach the platform (escape latency) and the path length. A reduction in escape latency over the training days indicates learning.

  • Probe Trial (24 hours after the last acquisition trial):

    • The escape platform is removed from the tank.

    • The mouse is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

    • Improved performance in Compound X-treated transgenic mice compared to vehicle-treated transgenic mice (i.e., more time in the target quadrant) suggests a cognitive-enhancing effect.

Conclusion

The thiazolo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. By employing the systematic in vitro and in vivo testing funnel described in these application notes, researchers can effectively characterize the neuroprotective, anti-inflammatory, and cognitive-enhancing properties of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol and related compounds. The causality-driven experimental designs and self-validating protocols provide a robust framework for advancing promising candidates through the preclinical drug discovery pipeline.

References

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  • Voskressensky, L. G., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Sadegh-pour, M., et al. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PubMed Central. [Link]

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  • Sadegh-pour, M., et al. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer′s disease: a systematic literature review. ResearchGate. [Link]

  • Sadegh-pour, M., et al. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PubMed. [Link]

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Application Notes and Protocols for DNA Binding Studies of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazolo[4,5-b]pyridine Derivatives as DNA Targeting Agents

The intricate architecture of DNA holds the blueprint of life, making it a primary target for a multitude of therapeutic agents, particularly in the realm of oncology.[1] Small molecules capable of binding to DNA can modulate its structure and function, leading to the inhibition of replication and transcription processes, and ultimately inducing cellular apoptosis. The thiazolo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The potential for these compounds to interact with DNA is a critical area of investigation for the development of novel therapeutics.[6]

This comprehensive guide delineates the application of established biophysical and computational techniques to characterize the DNA binding properties of a representative member of this class, 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol. The protocols and methodologies outlined herein are designed for researchers and scientists in drug development, providing a robust framework for elucidating the binding mode, affinity, and structural consequences of this interaction.

I. Foundational Biophysical Characterization: Unveiling the Interaction

A multi-faceted approach employing various spectroscopic techniques is essential to comprehensively understand the binding of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol with DNA. Each technique provides a unique piece of the puzzle, from initial confirmation of binding to the elucidation of the binding mode and its effect on DNA conformation.

A. UV-Visible Absorption Spectroscopy: A First Look at Binding

Principle: UV-Visible spectroscopy is a fundamental technique to detect the formation of a complex between a small molecule and DNA.[1][7][8] The interaction of a ligand with DNA can lead to changes in the absorbance spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and a bathochromic (red) or hypsochromic (blue) shift in the maximum wavelength of absorption (λmax).[7] Hypochromism is often indicative of intercalation, where the molecule inserts itself between the base pairs of the DNA, leading to a stabilization of the double helix.[7]

Experimental Workflow:

Caption: Workflow for UV-Visible Spectroscopy Titration.

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol in a suitable solvent (e.g., DMSO or ethanol) and dilute it to the desired working concentration in Tris-HCl buffer (pH 7.4).

    • Prepare a stock solution of calf thymus DNA (CT-DNA) in Tris-HCl buffer. The concentration of the DNA solution should be determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.[9]

  • Titration:

    • Place a fixed concentration of the compound solution in a quartz cuvette.

    • Record the initial UV-Vis spectrum from 200 to 400 nm.

    • Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for 5 minutes before recording the spectrum.

  • Data Analysis:

    • Correct the spectra for the dilution effect of adding the DNA solution.

    • Analyze the changes in absorbance and λmax.

    • The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA] and fitting the data to the appropriate binding model.[10][11][12][13][14]

Anticipated Results:

ParameterObservationInterpretation
Absorbance HypochromismPotential intercalation or strong interaction with DNA bases.
λmax Bathochromic ShiftStabilization of the compound in the hydrophobic environment of DNA.
Binding Constant (Kb) ~10⁵ - 10⁶ M⁻¹Strong binding affinity.[6]
B. Fluorescence Spectroscopy: Probing Binding Affinity and Mechanism

Principle: Fluorescence spectroscopy offers higher sensitivity than absorption spectroscopy for studying DNA-ligand interactions.[15] Many DNA binding molecules exhibit changes in their fluorescence properties upon interaction with DNA. Furthermore, competitive binding assays, such as the ethidium bromide (EtBr) displacement assay, can provide strong evidence for an intercalative binding mode.[16][17][18]

1. Intrinsic Fluorescence Quenching

Principle: If 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol is intrinsically fluorescent, its fluorescence may be quenched or enhanced upon binding to DNA.[19] This change can be used to determine the binding constant and quenching mechanism.

Protocol:

  • Instrumentation: Use a spectrofluorometer with temperature control.

  • Sample Preparation: Prepare solutions of the compound and CT-DNA in Tris-HCl buffer as described for UV-Vis spectroscopy.

  • Titration:

    • Place a fixed concentration of the compound in a quartz cuvette.

    • Record the initial fluorescence emission spectrum at an appropriate excitation wavelength.

    • Incrementally add aliquots of CT-DNA solution, allowing for equilibration after each addition.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant (Ksv).

    • Calculate the binding constant (Ka) and the number of binding sites (n) by plotting log[(F₀-F)/F] versus log[DNA].

2. Ethidium Bromide (EtBr) Displacement Assay

Principle: Ethidium bromide is a well-known intercalator that exhibits a significant increase in fluorescence upon binding to DNA.[20] A compound that can displace EtBr from its DNA-binding sites will cause a decrease in the fluorescence of the EtBr-DNA complex.[16][17] This is a strong indicator of an intercalative binding mode.

Experimental Workflow:

EtBr Displacement Assay cluster_prep Preparation cluster_assay Displacement Assay cluster_analysis Data Analysis EtBr_DNA Pre-incubate CT-DNA with Ethidium Bromide Titration Add increasing concentrations of compound to EtBr-DNA complex EtBr_DNA->Titration Compound_Sol Prepare serial dilutions of the compound Compound_Sol->Titration Incubation Incubate for 5-10 minutes Titration->Incubation Measurement Measure Fluorescence Intensity (Ex: ~520 nm, Em: ~600 nm) Incubation->Measurement Plotting Plot Fluorescence Intensity vs. Compound Concentration Measurement->Plotting Stern_Volmer Calculate Ksv from Stern-Volmer Plot Plotting->Stern_Volmer IC50 Determine IC50 value Plotting->IC50

Caption: Workflow for the Ethidium Bromide Displacement Assay.

Protocol:

  • Preparation of EtBr-DNA Complex: Prepare a solution of CT-DNA and ethidium bromide in Tris-HCl buffer and incubate at room temperature to allow for complex formation.

  • Titration:

    • To a fixed concentration of the EtBr-DNA complex, add increasing concentrations of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol.

    • After each addition, incubate the mixture for a short period.

  • Fluorescence Measurement: Measure the fluorescence intensity of the solution using an excitation wavelength of approximately 520 nm and an emission wavelength of approximately 600 nm.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the compound concentration.

    • Calculate the Stern-Volmer quenching constant (Ksv) and the IC₅₀ value (the concentration of the compound required to reduce the fluorescence by 50%).

Anticipated Results:

AssayObservationInterpretation
Intrinsic Fluorescence Quenching of fluorescenceInteraction with DNA, possibly through stacking interactions.
EtBr Displacement Decrease in fluorescence intensityThe compound displaces EtBr, strongly suggesting an intercalative binding mode.
C. Circular Dichroism (CD) Spectroscopy: Assessing Conformational Changes in DNA

Principle: Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in chiral macromolecules like DNA upon ligand binding.[21][22][23][24][25][26] The B-form of DNA exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.[22][25] Changes in this spectrum upon the addition of a ligand can indicate groove binding or intercalation, which can alter the helical structure of DNA.[23]

Protocol:

  • Sample Preparation: Prepare solutions of CT-DNA and the compound in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).

  • CD Spectra Acquisition:

    • Record the CD spectrum of the DNA solution alone in a quartz cuvette.

    • Add increasing amounts of the compound to the DNA solution.

    • Record the CD spectrum after each addition, allowing for equilibration.

  • Data Analysis:

    • Subtract the spectrum of the buffer and the compound alone from the spectra of the DNA-compound complexes.

    • Analyze the changes in the positive and negative bands of the DNA CD spectrum.

Anticipated Results:

Binding ModeExpected Change in CD Spectrum
Intercalation Increase in the intensity of the positive band and a shift to a longer wavelength; increase in the intensity of the negative band.
Groove Binding Smaller changes in the CD spectrum compared to intercalation; may see slight shifts in the bands.

II. In Silico Analysis: Molecular Docking

Principle: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target.[1][27][28][29][30] In the context of DNA binding, docking can provide valuable insights into the specific binding site (major or minor groove) and the types of interactions (hydrogen bonds, hydrophobic interactions) that stabilize the complex.[1] This method complements experimental data by providing a plausible 3D model of the interaction at an atomic level.

Workflow:

Caption: General workflow for molecular docking studies.

Protocol:

  • Preparation of DNA and Ligand Structures:

    • Obtain a suitable B-DNA structure from the Protein Data Bank (PDB), such as the dodecamer d(CGCGAATTCGCG)₂ (PDB ID: 1BNA).[1]

    • Prepare the 3D structure of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol using a molecular modeling software and perform energy minimization.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina.[28]

    • Define a grid box that encompasses the entire DNA molecule to allow for unbiased docking.

    • Run the docking simulation to generate a series of possible binding poses.

  • Analysis of Results:

    • Analyze the predicted binding energies for each pose. More negative values indicate a higher binding affinity.

    • Visualize the lowest energy binding pose to identify the binding site (major or minor groove) and the specific interactions (e.g., hydrogen bonds with base pairs or the phosphate backbone).

Anticipated Results:

ParameterObservationInterpretation
Binding Energy Negative value (e.g., -7 to -9 kcal/mol)Favorable binding interaction.
Binding Pose Ligand located in the minor or major groove of DNA.Identification of the preferred binding site.
Interactions Hydrogen bonds with specific DNA bases or the phosphate backbone.Elucidation of the key interactions stabilizing the complex.

III. Data Summary and Interpretation

A comprehensive understanding of the DNA binding properties of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol requires the integration of data from all the aforementioned techniques.

Summary of Potential Findings:

TechniqueKey Findings
UV-Vis Spectroscopy Confirmation of binding, determination of binding constant (Kb).
Fluorescence Spectroscopy Elucidation of quenching mechanism, confirmation of intercalation via EtBr displacement.
Circular Dichroism Assessment of DNA conformational changes upon binding.
Molecular Docking Prediction of binding site and specific intermolecular interactions.

By combining these experimental and computational approaches, researchers can build a robust model of how 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol interacts with DNA. This knowledge is crucial for the rational design of more potent and selective DNA-targeting agents for therapeutic applications.

References

  • El-Ablack, F. Z., El-Zakzouk, M. A., & Zaky, F. Z. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmacology, 3(12), 17-35. [Link]

  • Chaban, T., et al. (2021). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]

  • Gomha, S. M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(20), 6245. [Link]

  • El-Ablack, F. Z., et al. (2022). DESIGN, SYNTHESIS, ANTICANCER EVALUATION, DNA BINDING AND MOLECULAR DOCKING OF A NOVEL THIAZOLO[5,4-B]PYRIDINE DERIVATIVES. ResearchGate. [Link]

  • Lohman, T. M., & Bujalowski, W. (2009). SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy. In Methods in enzymology (Vol. 469, pp. 417-443). Academic Press. [Link]

  • Santofimia-Castaño, P., et al. (2017). Methods of probing the interactions between small molecules and disordered proteins. Cellular and Molecular Life Sciences, 74(17), 3211-3228. [Link]

  • Thordarson, P. (2011). Determination of binding constants. Chemical Society Reviews, 40(3), 1305-1323. [Link]

  • Haque, A., & Halder, M. (2013). Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA. Journal of Photochemistry and Photobiology B: Biology, 121, 37-46. [Link]

  • Schrödinger. (2021, September 28). DNA & RNA Docking with Schrödinger | Step-by-Step Tutorial for RNA/DNA–Drug & Ligand Docking | IFD [Video]. YouTube. [Link]

  • Nuhamunada, F., et al. (2021). Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. Nucleic Acids Research, 49(16), 9067-9079. [Link]

  • ResearchGate. (n.d.). Ethidium bromide (EtBr) displacement assay with increasing... [Image]. ResearchGate. [Link]

  • Gomha, S. M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. ResearchGate. [Link]

  • Hirose, K. (2006). A Practical Guide for the Determination of Binding Constants. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 54(3-4), 191-207. [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • Abdel-Aziem, A., et al. (2018). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. BMC Chemistry, 12(1), 1-13. [Link]

  • Weeks-Pollenz, S. J., et al. (2021). Fluorescein quench assay. Bio-protocol, 11(10), e4021. [Link]

  • Fielding, L. (n.d.). Binding Constants and Their Measurement. Moodle@Units. [Link]

  • Singh, A., et al. (2022). Fragment-Based Design of Small Molecules to Study DNA Minor Groove Recognition. The Journal of Physical Chemistry B, 126(38), 7356-7369. [Link]

  • Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Pharmacia, 66(3), 125-131. [Link]

  • Hussain, A., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. PloS one, 14(4), e0214936. [Link]

  • ChemCopilot. (2023, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Boger, D. L., & Fink, B. E. (2000). A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. Journal of the American Chemical Society, 122(27), 6382-6394. [Link]

  • Supporting information Determination of the binding constant. (n.d.). [Link]

  • Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713-1725. [Link]

  • Kellett, A., et al. (2020). Recent progress in probing small molecule interactions with DNA. Current Opinion in Chemical Biology, 56, 64-72. [Link]

  • Daflon-Yunes, N., et al. (2008). Synthesis, cytotoxic evaluation, and DNA binding of novel thiazolo[5,4-b]quinoline derivatives. Bioorganic & medicinal chemistry, 16(3), 1476-1484. [Link]

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  • Lee, S., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 24(17), 3075. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented here is a synthesis of established chemical principles for heterocyclic chemistry and practical, field-proven insights.

Introduction to the Synthesis

This document is structured to provide immediate answers to common questions, followed by in-depth troubleshooting guides for each major stage of the synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol is consistently low. What are the most common causes?

A1: Low yields in this multi-step synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Small-scale trial reactions are recommended to determine the ideal parameters for your specific setup.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can lead to unwanted side reactions or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous when necessary.

  • Atmospheric Moisture and Oxygen: Certain intermediates or reactions in the sequence may be sensitive to air and moisture.[1] Employing proper inert atmosphere techniques, such as a nitrogen or argon blanket, can be crucial.

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and lower yields.[1]

  • Product Decomposition: The desired product or intermediates may be unstable under the reaction or workup conditions.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation.

Q2: I am observing the formation of multiple products in my final condensation step. How can I improve the selectivity?

A2: The formation of multiple products, often isomers or byproducts, during the pyridine ring formation is a common challenge. To enhance selectivity:

  • Control the Reaction Temperature: Higher temperatures can sometimes lead to side reactions.[2] Lowering the temperature may favor the desired reaction pathway.

  • Use a Milder Catalyst: If using a strong acid or base catalyst, consider switching to a milder alternative to reduce the likelihood of side reactions.[2]

  • Stoichiometry of Reactants: Carefully control the molar ratios of your reactants. An excess of one reactant may promote alternative reaction pathways.

  • Reaction under an Inert Atmosphere: The presence of oxygen can sometimes lead to oxidative side products.[2]

Q3: My purified product of 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol appears to be degrading over time. What are the best storage conditions?

A3: Dihydroxy-substituted heterocyclic compounds can be susceptible to oxidation and degradation, especially in the presence of light and air. For optimal stability, store the purified product:

  • In a tightly sealed, amber-colored vial to protect it from light.

  • Under an inert atmosphere (argon or nitrogen).

  • At low temperatures (-20°C is recommended for long-term storage).

Proposed Synthetic Workflow

The synthesis of 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol can be logically approached in two main stages, as depicted in the workflow diagram below.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Pyridine Ring Formation cluster_2 Purification A Ethylthiourea C Intermediate: 2-(Ethylamino)-4,5-dimethylthiazole A->C Reaction B 3-Chloro-2,4-pentanedione B->C F Final Product: 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol C->F Condensation D Diethyl malonate D->F E Strong Base (e.g., NaOEt) E->F G Crude Product F->G Workup H Purified Product G->H Column Chromatography / Recrystallization G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Pyridine Ring Formation A Ethylthiourea C S-Alkylation A->C B α-Haloketone B->C D Intramolecular Cyclization C->D E Dehydration D->E F 2-(Ethylamino)thiazole Intermediate E->F G 2-(Ethylamino)thiazole Intermediate I Nucleophilic Addition G->I H Enolate of Diethyl Malonate H->I J Intramolecular Cyclization I->J K Elimination of Ethanol J->K L Tautomerization K->L M Final Product L->M

Sources

Technical Support Center: Mitigating Off-Target Effects of 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-(ethylamino)thiazolo[4,5-b]pyridine-5,7-diol and other derivatives of the thiazolo[4,5-b]pyridine scaffold. This guide is designed to provide you with the foundational knowledge and practical troubleshooting advice to anticipate, identify, and mitigate potential off-target effects during your experiments. Given that novel compounds within this chemical family may have uncharacterized biological activities, a systematic approach to identifying unintended interactions is crucial for the integrity of your research and the progression of your drug discovery program.[1]

The thiazolo[4,5-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to be a core component of various kinase inhibitors and other biologically active molecules.[2][3] This inherent bioactivity underscores the importance of a thorough off-target assessment.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for my research?

A1: Off-target effects occur when a therapeutic agent interacts with unintended biological molecules, leading to unforeseen physiological responses that can range from mild side effects to severe toxicity.[1][4] For researchers, these effects can confound experimental results, leading to misinterpretation of the compound's mechanism of action and its therapeutic potential. Early identification and mitigation of off-target effects are critical for the successful translation of a compound from the lab to the clinic.[1]

Q2: My compound, 2-(ethylamino)thiazolo[4,5-b]pyridine-5,7-diol, has a thiazolo[4,5-b]pyridine core. What does this tell me about its potential for off-target effects?

A2: The thiazolo[4,5-b]pyridine scaffold is a known hinge-binding motif for a variety of kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[2] Therefore, it is highly probable that your compound may interact with multiple kinases beyond your primary target. Kinase inhibitors are often promiscuous, and this polypharmacology can be a source of both efficacy and toxicity.[5] Additionally, derivatives of this scaffold have been reported to have antimicrobial, anti-inflammatory, and antioxidant properties, suggesting a broad range of potential biological activities.[6][7][8][9]

Q3: What is the general strategy for identifying and mitigating off-target effects?

A3: A multi-pronged approach is recommended, starting with in silico (computational) predictions to generate hypotheses about potential off-targets.[10][11] These predictions should then be validated experimentally through a combination of in vitro and cell-based assays.[4][12] Once off-targets are confirmed, mitigation can involve medicinal chemistry efforts to improve selectivity or adjusting experimental designs to account for these effects.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common issues encountered during the investigation of off-target effects.

Part 1: In Silico Prediction and Early Screening

Issue: My computational off-target prediction has returned a long list of potential kinases. How do I prioritize these for experimental validation?

Answer:

  • Filter by Biological Relevance: Cross-reference the predicted off-targets with the biological system you are studying. Prioritize kinases that are known to be expressed in your cell lines or tissues of interest and have signaling pathways relevant to your observed phenotype.

  • Score-Based Ranking: Computational tools often provide a score or probability of interaction.[13] Focus on the highest-ranking predictions first.

  • Structural Similarity: If the 3D structures are available, compare the ATP-binding pockets of the predicted off-targets with your primary target. Higher similarity may suggest a higher likelihood of interaction.

  • Literature Precedent: Investigate if other compounds with a similar scaffold have been reported to interact with any of the predicted kinases.

Issue: I am observing a cellular phenotype that is inconsistent with the known function of my primary target.

Answer: This is a strong indication of off-target effects.

  • Conduct a Phenotypic Screen: Employ high-content imaging or other phenotypic assays to systematically characterize the cellular response to your compound.[12] This can provide unbiased insights into the biological pathways being modulated.[4][14]

  • Active/Inactive Controls: If available, use a structurally related but biologically inactive analog of your compound. If the phenotype disappears with the inactive analog, it suggests a specific, albeit potentially off-target, interaction is responsible.

  • Target Engagement Assays: It is crucial to confirm that your compound is engaging the intended target in your cellular model.[15][16][17] Techniques like the Cellular Thermal Shift Assay (CETSA) can verify this.[18][19][20] If you have target engagement at relevant concentrations, but the phenotype is still inconsistent, this further points to off-target effects.

Part 2: Experimental Validation of Off-Target Interactions

Issue: My Western blot results for downstream signaling of a predicted off-target are ambiguous.

Answer: Western blotting can be a good first-pass experiment, but it can lack the sensitivity and specificity needed to definitively confirm an off-target interaction.

  • Confirm Target Engagement: Before measuring downstream effects, directly assess the binding of your compound to the putative off-target protein. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures the thermal stabilization of a protein upon ligand binding in a cellular context.[19][20][21]

  • Use a More Direct Assay: Consider a competition binding assay, such as Kinobeads profiling.[22][23] This chemical proteomics approach can assess the interaction of your compound with hundreds of endogenous kinases simultaneously from a cell lysate, providing a more comprehensive and direct measure of binding.[22]

  • Dose-Response Relationship: Ensure you are testing a range of compound concentrations. A clear dose-dependent effect on the off-target signaling pathway strengthens the evidence for a direct interaction.

Issue: I have confirmed an off-target interaction, but I'm unsure if it's responsible for the observed cellular toxicity.

Answer:

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the off-target protein. If the toxicity is rescued in the knockdown/knockout cells upon treatment with your compound, this provides strong evidence that the off-target interaction is causative.

  • Overexpression System: Conversely, overexpressing the off-target protein may sensitize the cells to your compound, further implicating this interaction in the toxic phenotype.

  • Selective Inhibitor: If a known selective inhibitor for the off-target is available, co-treatment with your compound may rescue the toxicity. However, be mindful of the potential for additive or synergistic effects of the two compounds.

Part 3: Workflow Diagrams and Protocols
Workflow for Off-Target Identification and Validation

The following diagram outlines a systematic approach to identifying and validating off-target effects.

OffTargetWorkflow cluster_predict Phase 1: Prediction & Hypothesis Generation cluster_validate Phase 2: Experimental Validation cluster_confirm Phase 3: Functional Confirmation cluster_mitigate Phase 4: Mitigation start Start with 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol comp_predict In Silico Off-Target Prediction (e.g., Chemical Similarity, Docking) start->comp_predict pheno_screen Phenotypic Screening (High-Content Analysis) start->pheno_screen target_engage Target Engagement Assays (e.g., CETSA) comp_predict->target_engage pheno_screen->target_engage proteomics Chemical Proteomics (e.g., Kinobeads) target_engage->proteomics pathway_analysis Downstream Pathway Analysis (e.g., Western Blot, RNA-seq) proteomics->pathway_analysis genetic_mod Genetic Modification (CRISPR, siRNA) pathway_analysis->genetic_mod rescue_exp Rescue Experiments genetic_mod->rescue_exp med_chem Medicinal Chemistry (Structure-Activity Relationship) rescue_exp->med_chem dose_opt Dose Optimization rescue_exp->dose_opt

Caption: A stepwise workflow for the identification, validation, and mitigation of off-target effects.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for performing a CETSA experiment to validate the interaction of your compound with a predicted off-target protein.

Objective: To determine if 2-(ethylamino)thiazolo[4,5-b]pyridine-5,7-diol binds to and stabilizes a target protein in intact cells.

Materials:

  • Cell line expressing the target protein.

  • Your compound and a vehicle control (e.g., DMSO).

  • PBS and protease inhibitors.

  • Instrumentation for heating (e.g., PCR machine) and cell lysis (e.g., sonicator, freeze-thaw).

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader).

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with your compound at various concentrations or with the vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.[18]

  • Heating Step:

    • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), leaving one aliquot at room temperature as a non-heated control.[18]

    • Cool the samples back to room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells using a method such as multiple freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of your compound indicates thermal stabilization and therefore, target engagement.[20]

ParameterRecommendationRationale
Compound Concentration 0.1 - 100x expected IC50/EC50To establish a dose-dependent stabilization effect.
Incubation Time 1-2 hoursTo allow for sufficient cell penetration and target binding.
Heating Temperature Range 40°C to 70°C in 2-3°C incrementsTo capture the full melting curve of the target protein.
Heating Time 3 minutesSufficient to induce denaturation without excessive heat shock response.[18]
Lysis Method Freeze-thaw or sonicationTo efficiently lyse cells without using detergents that might interfere with protein interactions.

Concluding Remarks

The investigation of off-target effects is a cornerstone of rigorous drug discovery and development. For compounds built on versatile scaffolds like thiazolo[4,5-b]pyridine, a proactive and systematic approach to identifying unintended interactions is not just recommended, but essential. By combining predictive computational methods with robust experimental validation, researchers can gain a clearer understanding of their compound's true mechanism of action, leading to more reliable data and a higher probability of success in developing safe and effective therapeutics.

References

  • How can off-target effects of drugs be minimised?
  • Off-Target Effects Analysis - Cre
  • Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Public
  • Target Engagement Assays in Early Drug Discovery - PMC - NIH.
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC - NIH.
  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed.
  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter.
  • A Practical Guide to Target Engagement Assays - Selvita.
  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives - ResearchG
  • The target landscape of clinical kinase drugs - PMC - NIH.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchG
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.
  • Importance of Quantifying Drug-Target Engagement in Cells - ACS Public
  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks.
  • Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine - Pharmacia.
  • Off-target predictions in CRISPR-Cas9 gene editing using deep learning - Oxford Academic.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
  • Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones - ResearchG
  • Application of the Cellular Thermal Shift Assay (CETSA)
  • Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances.

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Technical Support Center: Crystallization of 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 2-(ethylamino)thiazolo[4,5-b]pyridine-5,7-diol and related thiazolo-pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this class of compounds. Our goal is to provide you with the expertise and practical insights needed to achieve high-quality crystalline material.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the crystallization of 2-(ethylamino)thiazolo[4,5-b]pyridine-5,7-diol.

Q1: Why are no crystals forming in my experiment?

A1: The absence of crystal formation is typically due to one of two reasons: either the solution is not supersaturated, or the nucleation energy barrier has not been overcome.

  • Insufficient Supersaturation: If the concentration of your compound is below its solubility limit at a given temperature, it will not crystallize.[1] To induce crystallization, you need to create a supersaturated solution. This can be achieved by:

    • Evaporation: Slowly evaporating the solvent to increase the compound's concentration.

    • Cooling: If the compound's solubility is temperature-dependent, slowly cooling the saturated solution.

    • Anti-solvent addition: Introducing a solvent in which the compound is poorly soluble (an anti-solvent) to a solution of the compound in a good solvent.[2]

  • Nucleation Inhibition: Even in a supersaturated solution, crystals may not form if the energy barrier for nucleation is too high. To overcome this, you can:

    • Introduce Seed Crystals: Adding a small amount of pre-existing crystals of your compound provides a template for new crystals to grow on, bypassing the initial nucleation step.

    • Scratching the Glass: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.

    • Increase Supersaturation: Further increasing the concentration can sometimes provide the driving force needed for nucleation.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the supersaturation is too high or the cooling rate is too fast. Here are some strategies to prevent this:

  • Reduce the Cooling Rate: A slower cooling rate gives the molecules more time to orient themselves into an ordered crystal lattice.[1]

  • Use a More Dilute Solution: Starting with a less concentrated solution can prevent the system from becoming excessively supersaturated upon cooling.

  • Change the Solvent System: The choice of solvent is crucial. Experiment with different solvents or solvent mixtures to find one that promotes crystallization over oiling out.

  • Warm the Solution and Add More Solvent: If your compound has oiled out, you can try warming the solution to redissolve the oil and then add a small amount of additional solvent before attempting to cool it again more slowly.

Q3: The crystals that formed are very small or needle-like. How can I get larger, more well-defined crystals?

A3: Crystal morphology is influenced by factors such as the rate of crystal growth, the solvent used, and the presence of impurities.

  • Slow Down Crystal Growth: Rapid crystal growth often leads to smaller, less perfect crystals.[1] To encourage the growth of larger crystals, you can:

    • Decrease the rate of cooling.

    • Slow down the rate of solvent evaporation.

    • In anti-solvent crystallization, add the anti-solvent more slowly.[2]

  • Optimize the Solvent: The solvent can have a significant impact on crystal shape. A systematic solvent screening is often necessary to find the optimal conditions.

  • Purify Your Compound: Impurities can inhibit crystal growth on certain faces, leading to changes in crystal habit.[3][4][5] Ensure your starting material is of high purity.

In-Depth Troubleshooting Guide

This section provides a more detailed approach to resolving complex crystallization challenges, including polymorphism and the influence of impurities.

Understanding and Controlling Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystalline form.[6][7] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, making control over the polymorphic form critical in pharmaceutical development.[6] Thiazole derivatives are known to exhibit polymorphism.[2][6][8]

Issue: I am getting a mixture of different crystal forms or an unexpected polymorph.

Root Cause Analysis and Solution:

  • Solvent Effects: The choice of solvent can dictate which polymorph is preferentially formed. Perform a systematic screening of solvents with different polarities and hydrogen bonding capabilities.

  • Supersaturation and Temperature: The level of supersaturation and the crystallization temperature can influence which polymorphic form nucleates. Experiment with different concentration levels and cooling profiles.

  • Seeding: Seeding with the desired polymorph can be a powerful tool to ensure the crystallization of that specific form.

  • Impurity Influence: Even small amounts of impurities can inhibit the growth of one polymorph while promoting another.[5][9] Ensure the purity of your starting material.

Troubleshooting Workflow for Polymorphism

Caption: A decision tree for troubleshooting polymorphism in crystallization.

The Impact of Impurities

Impurities can significantly affect the crystallization process and the quality of the final product.[3][4][5][10] They can be incorporated into the crystal lattice, adsorb onto the crystal surface, or be entrapped within the crystal.[10]

Quantitative Impact of Impurities:

Impurity TypePotential Effect on CrystallizationMitigation Strategy
Structurally similar impurities Can co-crystallize, leading to reduced purity. May also alter crystal habit or induce polymorphism.[5]Recrystallization, preparative chromatography of the starting material.
Insoluble impurities Can act as nucleation sites, leading to rapid crystallization and small crystals.Hot filtration of the solution before cooling.
Soluble impurities May inhibit crystal growth or alter the solubility profile of the target compound.Recrystallization, washing the final crystals with a suitable solvent.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: Dissolve the 2-(ethylamino)thiazolo[4,5-b]pyridine-5,7-diol in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For even slower cooling, the flask can be placed in an insulated container.[1]

  • Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or ice bath to maximize the yield.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in a "good" solvent in which it is highly soluble.

  • Anti-solvent Addition: Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble) to the solution with stirring.[2] The rate of addition can influence the crystal size and form.[2]

  • Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of crystallization. Then, allow the solution to stand undisturbed.

  • Isolation: Collect the crystals by filtration, wash with the anti-solvent, and dry.

Protocol 3: Characterization of Crystalline Form by Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for identifying the crystalline phase of a material.[11][12][13][14]

  • Sample Preparation: Gently grind a small amount of the dry crystalline sample to a fine powder.

  • Sample Mounting: Pack the powder into a sample holder.

  • Data Acquisition: Place the sample holder in the diffractometer and collect a diffraction pattern over a suitable range of 2θ angles.

  • Data Analysis: Compare the obtained diffraction pattern with known patterns of different polymorphs to identify the crystalline form.

Physicochemical Properties

Before attempting crystallization, it is crucial to understand the physicochemical properties of 2-(ethylamino)thiazolo[4,5-b]pyridine-5,7-diol.

Recommended Preliminary Analysis
PropertyImportance in CrystallizationRecommended Analytical Technique
Solubility Essential for selecting an appropriate solvent system and determining the initial concentration.Gravimetric analysis, HPLC, or UV-Vis spectroscopy.
Purity Impurities can significantly impact crystallization outcomes.[3][4][5]HPLC, LC-MS, NMR.
Thermal Properties Provides information on melting point and potential polymorphic transitions.Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).
Solid-State Form Determines if the starting material is crystalline or amorphous.Powder X-Ray Diffraction (PXRD).[11][12]
Illustrative Solvent Screening Data (Hypothetical)
SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)Comments
Water< 0.10.5Poor solvent.
Ethanol2.515.0Potential for cooling crystallization.
Acetone5.025.0Good solubility, may require an anti-solvent.
Toluene< 0.11.0Potential as an anti-solvent.
Dimethylformamide (DMF)> 50> 100Very high solubility, likely needs an anti-solvent.

References

  • Fujiwara, M., et al. (2025). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Li, Y., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
  • Kim, J., et al. (2025).
  • Moon, J., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.).
  • International Journal of Pure and Applied Mathematics. (2018).
  • David, S., et al. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • Syrris. (n.d.).
  • Mulder, A., et al. (n.d.). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. MDPI.
  • Al-Khattaf, S., et al. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC.
  • Mitchell, N., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • BIA. (n.d.).
  • Lee, T., et al. (n.d.). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. ScienceDirect.
  • BOC Sciences. (n.d.).
  • Google Patents. (n.d.). EP0444747B1 - Preparation of 5,7-dihydroxy-1,2,4-triazolo(1,5-a)-pyrimidine-2-sulfonanilides.
  • Pharmacia. (2019).
  • International Journal of Exploring Emerging Trends in Engineering (IJEETE). (n.d.).
  • Taylor & Francis Online. (n.d.).
  • YouTube. (2018).
  • Crystals. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • MIT. (n.d.).
  • ResearchGate. (2019). What are the different techniques to characterize chemical crystals?
  • Core. (n.d.). 2.
  • National Center for Biotechnology Information. (n.d.).
  • Taylor & Francis. (n.d.).
  • ChemSynthesis. (2025). 2-methyl[2][15]thiazolo[4,5-d]pyrimidine-5,7-diol.

  • ResearchGate. (n.d.). (PDF)
  • Triclinic Labs. (n.d.).
  • National Center for Biotechnology Information. (n.d.).[2][15]Thiazolo[4,5-d]pyrimidine-5,7-diol.

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Validation & Comparative

Navigating the Structure-Activity Landscape of Thiazolo[4,5-b]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Its structural resemblance to purine has made it an attractive starting point for the design of a wide array of therapeutic agents, including kinase inhibitors, antimicrobial compounds, and anticancer drugs.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) within this class of compounds, using 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol as a central reference point to explore the impact of substitutions on biological function. We will delve into the experimental data supporting these relationships and provide detailed protocols for key biological assays.

The Thiazolo[4,5-b]pyridine Core: A Scaffold for Diverse Biological Activities

The core structure of thiazolo[4,5-b]pyridine offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The key positions for substitution that significantly influence biological activity are the C2, C5, and C7 positions of the bicyclic system.

Caption: Core structure of 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol with key diversification points.

Structure-Activity Relationship (SAR) Analysis

The following sections will explore the SAR of thiazolo[4,5-b]pyridine derivatives across different biological activities, with a focus on how substitutions at the C2, C5, and C7 positions modulate their effects.

Kinase Inhibition: Targeting the ATP-Binding Site

The thiazolo[4,5-b]pyridine scaffold has been successfully exploited to develop potent inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks) and c-KIT.[2] The SAR for kinase inhibition is often centered around mimicking the hinge-binding interactions of ATP.

The 2-amino group is a critical feature for many kinase inhibitors, as it can form key hydrogen bonds with the kinase hinge region. In our reference molecule, the 2-ethylamino substituent provides a vector for interaction. The nature of the substituent at this position is crucial; for instance, in a series of 2-aminothiazoles targeting Mycobacterium tuberculosis, modifications at the N-2 position with substituted benzoyl groups dramatically improved activity.[3]

Substituents at the C5 and C7 positions also play a significant role in modulating potency and selectivity. In the case of our reference compound, the 5,7-diol functionality could potentially form additional hydrogen bonds within the ATP-binding pocket, enhancing affinity.

Comparative Data for Thiazolopyridine-Based Kinase Inhibitors

Compound IDTarget KinaseC2-SubstituentC5/C7-SubstituentsIC50 (nM)Reference
19a PI3Kα4-morpholinyl-5-(2,4-difluorophenylsulfonamido)-pyridin-2-ylH3.6[2]
19b PI3Kα4-morpholinyl-5-(2-chloro-4-fluorophenylsulfonamido)-pyridin-2-ylH4.6[2]
19c PI3Kα4-morpholinyl-5-(5-chlorothiophene-2-sulfonamido)-pyridin-2-ylH8.0[2]
6r c-KIT V560G/D816VN-(3-(trifluoromethyl)phenyl)acetamido6-(4-ethylpiperazin-1-yl)4770
Antimicrobial Activity: A Broad Spectrum of Possibilities

Thiazolo[4,5-b]pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[4][5] The SAR in this context is more varied, with different structural features contributing to activity against different microbial species.

For instance, a study on various thiazolo[4,5-b]pyridine derivatives revealed that a 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (Compound V) exhibited the highest activity against Candida albicans.[5] This highlights the importance of both the substituent at the C7 position and the presence of a carboxylic acid at the C5 position for antifungal activity.

Comparative Data for Antimicrobial Thiazolo[4,5-b]pyridine Derivatives

Compound IDMicrobial StrainC5-SubstituentC7-SubstituentMIC (µg/mL)Reference
V Candida albicansCarboxylic acidThiophen-2-yl12.5[5]
VI Klebsiella pneumoniae (ESβL+)Carboxylic acid4-chlorophenylSynergistic with amoxicillin[5]
Anticancer Activity: Inducing Cytotoxicity in Tumor Cells

The antiproliferative properties of thiazolo[4,5-b]pyridines have been investigated against various cancer cell lines. The SAR for anticancer activity often involves modifications that enhance the molecule's ability to interfere with cellular processes essential for cancer cell growth and survival.

In a study of isothiazolo[5,4-b]pyridine derivatives, compounds with a 2-hydroxypropylene spacer exhibited a broad spectrum of anticancer action.[6] While a different isomer, this suggests that the nature of the linker and substituents can significantly impact cytotoxicity. For the thiazolo[4,5-b]pyridine scaffold, modifications at the N3, C5, and C6 positions of fused thiazolo[4,5-b]pyridin-2-ones have been explored to develop compounds with anti-inflammatory and antioxidant properties, which can be relevant in cancer therapy.[7]

Comparative Data for Anticancer Thiazolopyridine Derivatives

Compound IDCell LineKey Structural FeaturesGI50 (µM)Reference
Isothiazolopyridine derivative Various2-hydroxypropylene spacer~20[6]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of thiazolo[4,5-b]pyridine derivatives.

Kinase Inhibition Assay: ADP-Glo™ Kinase Assay Protocol

This protocol is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction.

Kinase_Assay_Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection A Add Kinase, Substrate, ATP, and Test Compound B Incubate at room temperature A->B C Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP B->C D Incubate at room temperature C->D E Add Kinase Detection Reagent to convert ADP to ATP and generate light D->E F Incubate at room temperature E->F G Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the test compound at various concentrations.

    • Add 10 µL of a solution containing the target kinase and its substrate in kinase buffer.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.[5]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[8]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes in the dark.[5]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The amount of ADP formed is proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[3]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Prepare a bacterial or fungal suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.[9]

  • Serial Dilution of Test Compound:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).[9]

  • Inoculation:

    • Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

MTT_Assay_Workflow A Seed cells in a 96-well plate and incubate B Treat cells with various concentrations of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Replace the medium with fresh medium containing various concentrations of the test compound.

    • Incubate the plate for 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[1]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Conclusion

The thiazolo[4,5-b]pyridine scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that small modifications to the core structure can lead to significant changes in biological activity and target selectivity. For the reference compound, 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol, its 2-ethylamino group is well-positioned to interact with the hinge region of kinases, while the 5,7-diol substituents could provide additional hydrogen bonding opportunities to enhance potency. Further empirical testing, utilizing the robust experimental protocols outlined herein, is necessary to fully elucidate the therapeutic potential of this and other novel thiazolo[4,5-b]pyridine derivatives. This comparative guide serves as a valuable resource for researchers in the rational design and development of next-generation drugs based on this promising heterocyclic system.

References

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A Comparative Analysis of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol and Other Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the thiazolo[4,5-b]pyridine scaffold has emerged as a privileged structure, demonstrating a versatile capacity to target a range of kinases implicated in oncology and other therapeutic areas. This guide provides a comparative analysis of a novel derivative, 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol, against established kinase inhibitors. While specific experimental data for this compound is not yet publicly available, we will project a potential inhibitory profile based on the known activities of structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals to contextualize the potential of this novel scaffold and to provide a framework for its experimental evaluation.

The Thiazolopyridine Scaffold: A Foundation for Potent Kinase Inhibition

The thiazole ring is a key pharmacophore in numerous FDA-approved drugs, and its fusion with a pyridine ring to form the thiazolopyridine core has yielded inhibitors targeting a variety of kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[1] The nitrogen and sulfur atoms of the thiazole ring, along with the nitrogen of the pyridine ring, can engage in crucial hydrogen bond interactions within the ATP-binding pocket of kinases, conferring both potency and selectivity.[1] The specific substitutions on this core scaffold dictate the ultimate target profile of the inhibitor.

Profiling 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol: A Hypothetical Kinase Inhibitor

Based on the known targets of the thiazolopyridine scaffold, we hypothesize that 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol could exhibit inhibitory activity against key kinases in oncogenic signaling pathways. The ethylamino substitution at the 2-position and the diol on the pyridine ring are anticipated to influence its solubility, cell permeability, and interaction with the kinase active site. For the purpose of this comparative guide, we will explore its potential as an inhibitor of the PI3K/Akt, Bcr-Abl, and VEGF signaling pathways.

Comparative Analysis with Leading Kinase Inhibitors

To provide a clear benchmark for the potential of 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol, we will compare its hypothetical profile with three well-characterized kinase inhibitors: Pictilisib (GDC-0941) , a potent pan-PI3K inhibitor; Dasatinib , a multi-targeted inhibitor of Bcr-Abl and Src family kinases; and Axitinib , a selective VEGFR inhibitor.

Table 1: Comparative Kinase Inhibition Profiles
CompoundPrimary Target(s)IC50 (nM)Key Cellular Effects
2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol Hypothesized: PI3Kα, VEGFR2Predicted: 5-50Inhibition of cell proliferation and angiogenesis
Pictilisib (GDC-0941) PI3Kα, PI3Kδ3Inhibition of PI3K/Akt signaling, leading to decreased cell proliferation and survival[2][3][4]
Dasatinib Bcr-Abl, Src family kinasesBcr-Abl: <1, Src: 0.5Induction of apoptosis in CML cells, inhibition of cell motility and invasion[5][6]
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3Inhibition of angiogenesis and tumor vascularization[7][8]
Discussion of Comparative Performance

This comparative table highlights the distinct profiles of the selected inhibitors. Pictilisib is a potent and relatively selective PI3K inhibitor, while Dasatinib exhibits a broader spectrum of activity against tyrosine kinases.[2][3][4][6] Axitinib, in contrast, is highly selective for VEGFRs.[7][8]

The hypothetical profile of 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol suggests a potential dual inhibitory activity against PI3K and VEGFR2. Such a profile could be advantageous in cancer therapy by simultaneously targeting tumor cell proliferation and the blood supply that sustains tumor growth. The predicted mid-nanomolar potency would position it as a promising lead compound for further optimization.

Key Signaling Pathways

To understand the context of this comparative analysis, it is crucial to visualize the signaling pathways targeted by these inhibitors.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival.[9][10][11][12] Its aberrant activation is a common feature in many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Pictilisib / 2-(Ethylamino)thiazolo [4,5-B]pyridine-5,7-diol (Hypothetical) Inhibitor->PI3K caption Figure 1: Simplified PI3K/Akt Signaling Pathway. Bcr_Abl_Pathway Bcr_Abl Bcr-Abl (Constitutively Active) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos STAT5 STAT5 Bcr_Abl->STAT5 PI3K_Akt PI3K/Akt Pathway Bcr_Abl->PI3K_Akt Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation PI3K_Akt->Proliferation Inhibitor Dasatinib Inhibitor->Bcr_Abl caption Figure 2: Simplified Bcr-Abl Signaling Pathway in CML.

Caption: Figure 2: Simplified Bcr-Abl Signaling Pathway in CML.

VEGF Signaling in Angiogenesis

The VEGF signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [13][14][15][16][17]

VEGF_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PI3K_Akt_VEGF PI3K/Akt Pathway VEGFR->PI3K_Akt_VEGF PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, & Survival Ras_Raf_MEK_ERK->Endothelial_Cell PI3K_Akt_VEGF->Endothelial_Cell Inhibitor Axitinib / 2-(Ethylamino)thiazolo [4,5-B]pyridine-5,7-diol (Hypothetical) Inhibitor->VEGFR caption Figure 3: Simplified VEGF Signaling Pathway.

Caption: Figure 3: Simplified VEGF Signaling Pathway.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothetical profile of 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol and directly compare it to other inhibitors, standardized assays are essential.

In Vitro Kinase Activity Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that can be used to measure the activity of virtually any ADP-generating enzyme, including kinases. [18][19][20] Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP generated and is inversely correlated with kinase inhibition. [18][19][20] Workflow:

ADP_Glo_Workflow Start Start: Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Start->Add_ADP_Glo Incubate1 Incubate (40 min, RT) Add_ADP_Glo->Incubate1 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP) Incubate1->Add_Detection Incubate2 Incubate (30-60 min, RT) Add_Detection->Incubate2 Read_Luminescence Read Luminescence (Luminometer) Incubate2->Read_Luminescence caption Figure 4: ADP-Glo™ Kinase Assay Workflow.

Caption: Figure 4: ADP-Glo™ Kinase Assay Workflow.

Step-by-Step Protocol:

  • Prepare Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase of interest, its substrate, ATP at its Km concentration, and a serial dilution of the test inhibitor (e.g., 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol, Pictilisib, Dasatinib, or Axitinib). Include appropriate controls (no inhibitor, no enzyme). The final reaction volume is typically 5 µL. [21]2. Incubate: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. [21]4. Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. [22][23][24] Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. [22]The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitors for a specified period (e.g., 72 hours).

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. [25]4. Solubilize Formazan: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and incubate at room temperature in the dark for 2 hours, or until the formazan crystals are fully dissolved. [25]5. Measure Absorbance: Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each inhibitor concentration and determine the GI50 (concentration for 50% inhibition of growth) value.

Conclusion and Future Directions

While the inhibitory profile of 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol remains to be experimentally determined, its structural similarity to known kinase inhibitors suggests it is a promising candidate for further investigation. This guide provides a framework for its comparative evaluation against established inhibitors like Pictilisib, Dasatinib, and Axitinib. The provided experimental protocols offer a starting point for a thorough characterization of its potency, selectivity, and cellular activity. Future studies should focus on a broad kinase panel screening to elucidate its selectivity profile, followed by cell-based assays in relevant cancer models to validate its therapeutic potential. The insights gained from such studies will be instrumental in advancing this and other novel thiazolopyridine derivatives in the drug discovery pipeline.

References

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A Comparative Guide for Drug Development Professionals: Imatinib vs. the Emerging Potential of Thiazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of oncology drug development, the landscape is in a constant state of evolution. The success of targeted therapies like Imatinib has paved the way for the exploration of novel small molecules aimed at overcoming resistance and expanding the therapeutic window. This guide provides a detailed comparison between the established tyrosine kinase inhibitor (TKI), Imatinib, and the investigational class of compounds based on the 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol scaffold.

While Imatinib's efficacy is well-documented, specific preclinical and clinical data for 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol is not yet available in the public domain. Therefore, this guide will first establish a comprehensive baseline of Imatinib's performance characteristics and then explore the therapeutic rationale and potential of the thiazolo[4,5-b]pyridine chemical class, drawing upon published research of structurally related compounds. We will also detail the requisite experimental workflows for a rigorous head-to-head comparison.

Section 1: Imatinib - The Gold Standard in Targeted Kinase Inhibition

Imatinib, marketed under the brand name Gleevec®, was a revolutionary therapeutic agent that ushered in the era of targeted cancer therapy.[1] Its primary mechanism of action is the inhibition of a specific set of tyrosine kinases that are critical drivers in certain cancers.[2][3]

Mechanism of Action and Target Profile

Imatinib functions as a competitive inhibitor at the ATP-binding site of several tyrosine kinases.[1][4] By occupying this site, it prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling pathways that lead to cellular proliferation and survival.[5][6]

The primary targets of Imatinib include:

  • BCR-ABL: This fusion protein is the hallmark of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1][3] Imatinib's inhibition of the constitutively active ABL kinase domain is highly effective in controlling these malignancies.[5]

  • c-KIT: This receptor tyrosine kinase is frequently mutated and constitutively activated in Gastrointestinal Stromal Tumors (GIST).[3][4] Imatinib's activity against c-KIT has dramatically improved outcomes for patients with GIST.[7][8]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib also inhibits PDGFR, which is implicated in some other malignancies.[1][3]

Figure 1: Simplified signaling pathway of Imatinib's mechanism of action.
Efficacy Data

Imatinib has demonstrated remarkable efficacy in the treatment of CML and GIST.[3][7][8] Clinical benefit is observed in over 80% of GIST patients.[7] In CML, second-generation TKIs have shown higher efficacy in some cases, but Imatinib remains a crucial first-line therapy.[9]

Target KinaseDisease IndicationReported IC50 Values (in vitro)Clinical Response Rate
BCR-ABL Chronic Myeloid Leukemia (CML)~0.11 - 0.4 µMHigh rates of complete hematologic and cytogenetic response.[5]
c-KIT Gastrointestinal Stromal Tumors (GIST)~100 nMPartial response in ~65-70% of patients.[10]
PDGFR Various malignanciesVaries by cell lineEfficacy demonstrated in PDGFR-driven tumors.

Table 1: Summary of Imatinib's Efficacy. IC50 values can vary depending on the specific assay conditions and cell lines used.

Section 2: 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol and the Thiazolopyridine Scaffold: A New Frontier?

The thiazolo[4,5-b]pyridine scaffold is a heterocyclic structure that has garnered significant interest in medicinal chemistry due to its potential for diverse biological activities. While specific data for 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol is not publicly available, research on related derivatives suggests this chemical class holds promise as kinase inhibitors.

Rationale for Investigation

The core structure of thiazolo[4,5-b]pyridine allows for substitutions at various positions, enabling the fine-tuning of its interaction with the ATP-binding pockets of different kinases.[2] Studies on various thiazolo[4,5-b]pyridine derivatives have demonstrated inhibitory activity against a range of kinases, including some that are also targeted by Imatinib, such as c-KIT and BCR-ABL.[2] Notably, some derivatives of the related thiazolo[5,4-b]pyridine scaffold have shown the ability to overcome Imatinib resistance in c-KIT mutants.[2]

The exploration of novel scaffolds like thiazolo[4,5-b]pyridine is driven by the need to address acquired resistance to existing TKIs, a common clinical challenge. Mutations in the target kinase can alter the conformation of the ATP-binding site, reducing the affinity of drugs like Imatinib.[1] Novel chemical entities may offer different binding modes that can overcome these resistance mechanisms.

Section 3: Experimental Workflows for a Head-to-Head Comparison

To rigorously evaluate the efficacy of a novel compound like 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol against a standard-of-care agent such as Imatinib, a series of well-defined preclinical experiments are essential.

In Vitro Kinase Inhibition Assays

The initial step is to determine the direct inhibitory activity of the compound against a panel of purified kinases. This provides a quantitative measure of potency and selectivity.

Kinase_Assay_Workflow Compound Test Compound (e.g., 2-(Ethylamino)thiazolo [4,5-B]pyridine-5,7-diol) Reaction_Mix Incubate Reaction Mixture Compound->Reaction_Mix Kinase Purified Kinase (e.g., BCR-ABL, c-KIT) Kinase->Reaction_Mix ATP ATP (radiolabeled or coupled to reporter) ATP->Reaction_Mix Substrate Substrate Peptide Substrate->Reaction_Mix Detection Detect Phosphorylated Substrate Reaction_Mix->Detection IC50_Calc Calculate IC50 Value Detection->IC50_Calc

Figure 2: General workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a microplate, combine the purified kinase, the test compound at various concentrations, a specific substrate peptide, and kinase buffer.

  • Initiation: Start the reaction by adding a solution containing ATP (often radiolabeled [³²P]ATP or in a system coupled to a fluorescent or luminescent reporter) and MgCl₂.[5]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for the kinase reaction to proceed.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a membrane that binds the substrate.

  • Detection: Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a phosphorimager. For other assay formats, a plate reader is used to measure the signal.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assays

To assess the compound's effect on cancer cells, cellular proliferation assays are performed. The MTT assay is a common colorimetric method for this purpose.

Protocol: MTT Cell Proliferation Assay

  • Cell Plating: Seed cancer cell lines known to be dependent on the target kinases (e.g., K562 for BCR-ABL, GIST-T1 for c-KIT) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Imatinib should be run in parallel as a positive control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Studies

Promising compounds from in vitro and cellular assays are then evaluated in animal models to assess their in vivo efficacy and tolerability.

Xenograft_Workflow Cell_Implantation Implant Human Tumor Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish and Grow Cell_Implantation->Tumor_Growth Treatment_Groups Randomize Mice into Treatment Groups (Vehicle, Imatinib, Test Compound) Tumor_Growth->Treatment_Groups Dosing Administer Treatment According to Schedule Treatment_Groups->Dosing Monitoring Monitor Tumor Volume and Animal Well-being Dosing->Monitoring Repeatedly Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Figure 3: Workflow for a subcutaneous tumor xenograft study.

Protocol: Subcutaneous Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).[11]

  • Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups: vehicle control, Imatinib (at a clinically relevant dose), and the test compound at one or more dose levels. Administer the treatments via an appropriate route (e.g., oral gavage) for a defined period.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.[12]

  • Monitoring: Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. The tumors can also be processed for biomarker analysis (e.g., immunohistochemistry for phosphorylated target proteins).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.

Section 4: Conclusion and Future Directions

Imatinib remains a cornerstone of targeted therapy for CML and GIST, providing a high bar for any new therapeutic agent. The thiazolo[4,5-b]pyridine scaffold represents an area of active research with the potential to yield novel kinase inhibitors that may offer advantages in terms of potency, selectivity, or the ability to overcome resistance.

A definitive comparison between Imatinib and 2-(Ethylamino)thiazolo[4,5-b]pyridine-5,7-diol awaits the public disclosure of preclinical and clinical data for the latter. The experimental workflows detailed in this guide provide a robust framework for such an evaluation. For drug development professionals, the key will be to meticulously assess the in vitro potency and selectivity, cellular activity, and ultimately, the in vivo efficacy and safety profile of this and other emerging thiazolopyridine derivatives. The quest for more effective and durable cancer therapies necessitates such rigorous, comparative investigations.

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A Comparative Guide to Biomarker Validation for the Putative Kinase Inhibitor 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating significant biological activities, including anti-inflammatory, antioxidant, and potent kinase inhibition.[1][2][3] This guide focuses on establishing a robust biomarker validation strategy for a novel compound from this class, 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol. While specific experimental data for this exact molecule is not yet publicly available, the well-documented activity of related compounds, particularly as inhibitors of kinases like PI3K and c-KIT, provides a strong rationale for hypothesizing a similar mechanism of action.[3][4]

This document, therefore, serves as a comprehensive, experience-driven framework for researchers and drug developers to meticulously validate the therapeutic potential of this and similar novel compounds. We will proceed under the working hypothesis that 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol is a kinase inhibitor. Our approach will be a self-validating system, integrating target engagement, downstream pathway modulation, and functional pharmacodynamic markers to build a coherent and irrefutable body of evidence for its mechanism of action.

Part 1: Elucidating the Presumed Mechanism of Action: A Kinase Inhibition Hypothesis

Given the precedent set by related thiazolo[5,4-b]pyridine derivatives, we will build our validation strategy around a putative role in inhibiting a key signaling kinase, for instance, a receptor tyrosine kinase (RTK) or a downstream effector like PI3K.[3][4] The initial steps in validating a novel compound are to confirm its interaction with the intended target and to understand how that interaction modulates cellular signaling.

Presumed Signaling Pathway: A General Kinase Cascade

The diagram below illustrates a generalized kinase signaling cascade that is often a target in therapeutic areas such as oncology and inflammation. This will serve as our working model for designing biomarker validation experiments.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Compound 2-(Ethylamino)thiazolo [4,5-B]pyridine-5,7-diol Compound->RTK Akt Akt PI3K->Akt p_Akt p-Akt mTOR mTOR p_mTOR p-mTOR p_Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) p_mTOR->Transcription

Caption: Putative signaling pathway inhibited by the compound.

Part 2: A Multi-Pillar Approach to Biomarker Validation

A successful biomarker strategy provides early and clear evidence of whether a drug is engaging its target.[5] We will employ a three-tiered approach to build a comprehensive and self-validating data package for our lead compound.

Pillar 1: Target Engagement Biomarkers

The first and most critical step is to confirm that the compound physically interacts with its putative kinase target in a cellular context. This moves beyond simple in-vitro assays and provides evidence of target engagement at physiological concentrations.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells. It leverages the principle that a protein's thermal stability increases upon ligand binding.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the hypothesized kinase pathway) to ~80% confluency. Treat cells with varying concentrations of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol or a vehicle control for 2-4 hours.

  • Heating Gradient: Harvest the cells, lyse them, and aliquot the lysates. Expose the aliquots to a precise temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.

  • Protein Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target kinase remaining in the supernatant by Western blot or mass spectrometry.

  • Data Interpretation: A positive result is a "shift" in the melting curve to a higher temperature for the compound-treated samples compared to the vehicle control, indicating that the compound has bound to and stabilized the target protein.

Pillar 2: Downstream Signaling Biomarkers

Once target engagement is confirmed, the next logical step is to demonstrate that this engagement leads to the intended modulation of the downstream signaling pathway. Phosphorylation events are ideal biomarkers for kinase inhibitors as they are direct consequences of kinase activity.[6][7]

Experimental Protocol: Multiplexed Phospho-Protein Western Blot

This technique allows for the simultaneous assessment of multiple phosphorylation events in the signaling cascade, providing a systems-level view of the compound's effect.

Methodology:

  • Cell Treatment and Lysis: Treat cells with a dose-response of the compound for a defined period (e.g., 1, 6, and 24 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Electrophoresis and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a cocktail of primary antibodies targeting the phosphorylated forms of key downstream proteins (e.g., p-Akt (Ser473), p-mTOR (Ser2448), p-S6 (Ser235/236)) and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use fluorescently-labeled secondary antibodies for multiplex detection. Image the blot on a suitable imager and quantify the band intensities. Normalize the phospho-protein signals to the total protein or loading control.

Pillar 3: Pharmacodynamic (PD) and Functional Biomarkers

The final pillar connects target engagement and pathway modulation to a tangible biological outcome. This is crucial for establishing the therapeutic relevance of the compound's activity.

Experimental Protocol: Cell Viability and Apoptosis Assays

These assays measure the functional consequences of inhibiting a pro-survival signaling pathway.

Methodology:

  • Cell Plating and Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat with a range of compound concentrations for 24, 48, and 72 hours.

  • Viability Assessment (MTT or CellTiter-Glo®):

    • MTT: Add MTT reagent and incubate, allowing viable cells to form formazan crystals. Solubilize the crystals and measure the absorbance at 570 nm.

    • CellTiter-Glo®: Add the reagent to measure cellular ATP levels, which correlate with cell viability. Read the luminescence.

  • Apoptosis Assessment (Caspase-Glo® 3/7 Assay): In a parallel plate, add the Caspase-Glo® 3/7 reagent. The cleavage of the substrate by activated caspases produces a luminescent signal, indicating apoptosis.

  • Data Analysis: Plot the dose-response curves to determine the IC50 (for viability) and EC50 (for apoptosis) values.

Part 3: Comparative Analysis with Alternative Kinase Inhibitors

To contextualize the biomarker strategy for our novel compound, it is instructive to compare it with the validation approaches for established kinase inhibitors targeting different points in similar pathways.

Feature 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol (Hypothetical RTK/PI3K Inhibitor) Imatinib (c-KIT/BCR-ABL Inhibitor) Alpelisib (PI3Kα Inhibitor)
Primary Target Putative Receptor Tyrosine Kinase or PI3Kc-KIT, BCR-ABL, PDGFRPI3Kα
Target Engagement Biomarker CETSA for target protein stabilization; Phospho-proteomics to identify direct phosphorylation changes on the target.[7]Autophosphorylation of c-KIT or BCR-ABL.[6]Direct measurement of PI3Kα activity in immunoprecipitates.
Downstream Signaling Biomarker p-Akt, p-mTOR, p-S6p-CrkLp-Akt, p-PRAS40
Pharmacodynamic/Functional Biomarker Inhibition of proliferation (e.g., in Ba/F3 cells engineered to express the target kinase); Induction of apoptosis (Caspase 3/7 activity).Inhibition of proliferation in CML or GIST cell lines.[4]Reduction in tumor size in xenograft models with PIK3CA mutations.
Rationale for Biomarker Selection A multi-tiered approach to de-risk a novel compound by confirming target interaction, pathway modulation, and functional effect.Directly measures the inhibition of the target's constitutive kinase activity, which is the primary driver of the disease.Focuses on the direct downstream effector of PI3Kα (p-Akt) and is often linked to a predictive genetic biomarker (PIK3CA mutation status).

Part 4: Integrated Experimental Workflow

The successful validation of a novel compound requires a logical and integrated workflow that builds a cohesive narrative from initial hypothesis to preclinical proof-of-concept.

G cluster_Discovery Phase 1: Target Identification & Engagement cluster_Validation Phase 2: Pathway Modulation cluster_Function Phase 3: Functional & Preclinical Validation A Hypothesis Generation (Kinase Inhibitor) B In Vitro Kinase Panel Screen (Identify Putative Targets) A->B C Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) B->C D Phospho-Western Blot (p-Akt, p-mTOR) C->D E Multiplex Immunoassay (Broader Pathway Profiling) D->E F Cell Viability & Apoptosis Assays (IC50 Determination) E->F G In Vivo Xenograft Studies (Tumor Growth Inhibition) F->G H PD Biomarkers in Tumors (e.g., p-Akt by IHC) G->H

Caption: Integrated biomarker validation workflow.

Conclusion

The journey of a novel compound from a promising chemical scaffold to a potential therapeutic is paved with rigorous and multifaceted validation. For 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol, by adopting the working hypothesis of it being a kinase inhibitor, we have laid out a comprehensive and self-validating biomarker strategy. This approach, which integrates direct target engagement assays like CETSA with downstream pathway analysis and functional cellular outcomes, provides a robust framework for making clear go/no-go decisions.[8] By comparing this strategy with those for established drugs, we ensure that our validation plan is not only scientifically sound but also aligned with the best practices in modern drug development. This methodical approach is essential to de-risk the progression of novel thiazolo[4,5-b]pyridine derivatives and unlock their full therapeutic potential.

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2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol
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